9-hexadecenoic acid, methyl ester, (9Z)-
Description
Nomenclature and Chemical Synonyms in Scholarly Literature
Methyl Palmitoleate (B1233929)
Methyl cis-9-Hexadecenoate
The synonym Methyl cis-9-Hexadecenoate explicitly describes the stereochemistry of the molecule. nist.govnih.gov The "cis" designation specifies the configuration of the hydrogen atoms adjacent to the double bond at the ninth carbon position. This name is often used in chemical and biochemical research to distinguish it from its trans-isomer. moleculardepot.comchemspider.com It is utilized in research related to lipid metabolism, fatty acid profiles, and as a component in flavorings and cosmetics. chemimpex.com
(Z)-9-Hexadecenoic Acid, Methyl Ester
The designation (Z)-9-Hexadecenoic Acid, Methyl Ester is a systematic name that also denotes the cis configuration of the double bond, according to the Cahn-Ingold-Prelog priority rules ("Z" from the German zusammen, meaning "together"). chemspider.com This nomenclature is prevalent in chemical databases and formal chemical literature to provide an unambiguous structural description. nih.gov
Methyl (9Z)-Hexadec-9-enoate
Following IUPAC (International Union of Pure and Applied Chemistry) naming conventions, Methyl (9Z)-Hexadec-9-enoate is another precise and systematic name for the compound. nih.govchemspider.com The "(9Z)" specifies that the double bond is at the ninth carbon and has a Z (cis) configuration. This form is commonly found in chemical catalogs and databases to ensure accuracy in identifying the specific isomer. nih.govmedchemexpress.com
Synonyms for 9-Hexadecenoic Acid, Methyl Ester, (9Z)-
| Nomenclature | Key Features | Common Usage |
|---|---|---|
| Methyl Palmitoleate | Common name derived from palmitoleic acid. nist.govnih.gov | General biochemical and commercial contexts. medchemexpress.comchemsrc.com |
| Methyl cis-9-Hexadecenoate | Specifies the "cis" stereochemistry. nist.govnih.gov | Research distinguishing between isomers. chemspider.comchemimpex.com |
| (Z)-9-Hexadecenoic Acid, Methyl Ester | Systematic name using "Z" for cis configuration. chemspider.com | Formal chemical literature and databases. nih.gov |
Classification within Lipid Metabolism Research
In the context of lipid metabolism research, 9-Hexadecenoic acid, methyl ester, (9Z)- is categorized based on its chemical structure and function.
Fatty Acid Methyl Ester (FAME)
The compound is classified as a Fatty Acid Methyl Ester (FAME). nih.govmedchemexpress.comchemsrc.com FAMEs are a type of fatty acid ester derived from the transesterification of fats or oils with methanol (B129727). wikipedia.orgkrohne.com This chemical process involves reacting triglycerides with methanol in the presence of a catalyst to produce FAMEs and glycerol (B35011).
FAMEs are significant in multiple research and industrial areas. In biochemistry, lipids are often converted into FAMEs for analysis via gas chromatography, allowing for the separation and quantification of different fatty acids in a sample. creative-proteomics.com This "FAME profiling" can be used to characterize microorganisms. wikipedia.org Furthermore, FAMEs are the primary molecules in biodiesel, where they are used as a renewable fuel source to replace or extend petroleum-based diesel. wikipedia.orgf3centre.se The properties of 9-Hexadecenoic acid, methyl ester, (9Z)- as a FAME make it a relevant subject in studies ranging from cellular lipid analysis to the development of sustainable energy. medchemexpress.comchemimpex.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 9-Hexadecenoic acid, methyl ester, (9Z)- |
| Methyl Palmitoleate |
| Palmitoleic acid |
| Methyl cis-9-Hexadecenoate |
| (Z)-9-Hexadecenoic Acid, Methyl Ester |
| Methyl (9Z)-Hexadec-9-enoate |
| Fatty Acid Methyl Ester (FAME) |
| Glycerol |
Derivative of Monounsaturated Fatty Acids (MUFA)
9-Hexadecenoic acid, methyl ester, (9Z)- is chemically classified as a fatty acid methyl ester. nih.gov It is derived from the formal condensation of methanol and its corresponding free fatty acid, palmitoleic acid. nih.govebi.ac.uk Palmitoleic acid, or (9Z)-hexadec-9-enoic acid, is an omega-7 monounsaturated fatty acid (MUFA). wikipedia.org Monounsaturated fatty acids are characterized by having a single double bond in their fatty acid chain. nih.gov Palmitoleic acid is a notable constituent of the glycerides found in human adipose tissue and is present in all tissues, with higher concentrations typically observed in the liver. wikipedia.org The esterification of palmitoleic acid to its methyl ester form, creating 9-hexadecenoic acid, methyl ester, (9Z)-, can make it more suitable for certain research applications, such as inclusion in experimental diets. caymanchem.com
Analogues of Palmitoleate
As the methyl ester of palmitoleic acid, 9-hexadecenoic acid, methyl ester, (9Z)- serves as an analogue of palmitoleate. medchemexpress.comglpbio.comchemsrc.com This relationship signifies that it is structurally and functionally related to palmitoleic acid. nih.gov Research has shown that this analogue possesses cytoprotective and growth-promoting properties. medchemexpress.comglpbio.comchemsrc.com
A study focusing on pancreatic beta-cells revealed the distinct effects of saturated versus monounsaturated fatty acids. nih.gov While the saturated fatty acid palmitate was found to be cytotoxic, palmitoleate was cytoprotective. nih.gov This research demonstrated that the cytoprotective capacity extends to its methylated derivative, 9-hexadecenoic acid, methyl ester, (9Z)-. nih.govnih.gov Specifically, in the presence of cytotoxic palmitate, the addition of methyl palmitoleate significantly reduced pancreatic beta-cell death. nih.govbioscientifica.com The study also found that both palmitoleate and its methylated derivative acted as mitogens, promoting the growth of cultured beta-cells. nih.govbioscientifica.com These findings suggest that the compound can promote cell viability and growth through a mechanism that does not necessitate its metabolism back into the free fatty acid form. nih.gov
Chemical Compound Data
Table 1: Properties of 9-Hexadecenoic Acid, Methyl Ester, (9Z)-
| Property | Value | Source(s) |
| CAS Number | 1120-25-8 | mpbio.comnist.gov |
| Molecular Formula | C17H32O2 | mpbio.comnist.gov |
| Molecular Weight | 268.4 g/mol | nih.gov |
| IUPAC Name | methyl (9Z)-hexadec-9-enoate | nih.gov |
| EC Number | 214-303-2 | mpbio.com |
| MDL Number | MFCD00042911 | mpbio.com |
Table 2: Synonyms for 9-Hexadecenoic Acid, Methyl Ester, (9Z)-
| Synonym |
| Methyl palmitoleate |
| Palmitoleic acid methyl ester |
| Methyl cis-9-Hexadecenoate |
| (Z)-Methyl hexadec-9-enoate |
| cis-9-Hexadecenoic acid, methyl ester |
| Methyl Z-9-hexadecenoate |
| Methyl palmitoleinate |
| (Source: nih.govcaymanchem.comnist.gov) |
Structure
3D Structure
Properties
CAS No. |
3913-63-1 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
methyl hexadec-9-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3 |
InChI Key |
IZFGRAGOVZCUFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Natural Occurrence and Biological Distribution in Research Contexts
Presence in Eukaryotic Organisms
The methyl ester of (9Z)-9-hexadecenoic acid is a derivative of palmitoleic acid, an omega-7 monounsaturated fatty acid. In research, fatty acids are commonly analyzed as fatty acid methyl esters (FAMEs) for improved volatility and separation in techniques like gas chromatography-mass spectrometry (GC-MS).
Studies on mammalian cells often involve the analysis of fatty acid profiles to understand lipid composition and metabolism. Within this context, the methyl ester of (9Z)-9-hexadecenoic acid serves as a key analyte representing its parent fatty acid, palmitoleic acid (cis-9-hexadecenoic acid).
Research has identified the presence of palmitoleic acid (16:1n-7) and its isomers in both human and murine phagocytic cells, such as monocytes and macrophages. researchgate.netscielo.br The analysis of the fatty acid composition of these cells is typically performed by converting the total extracted lipids into their fatty acid methyl ester derivatives. frontiersin.org This process allows for the detailed identification and quantification of various fatty acids, including the (9Z)- isomer. These studies reveal a complex mixture of C16:1 isomers within phagocytic cells, highlighting the diversity of monounsaturated fatty acids in these immune cells. researchgate.net
Table 1: Identified C16:1 Fatty Acid Isomers in Human and Murine Phagocytic Cells
| Isomer Name | Common Name | Chemical Notation | Method of Identification |
| cis-9-Hexadecenoic acid | Palmitoleic acid | 16:1n-7 | GC-MS of FAMEs |
| cis-7-Hexadecenoic acid | Hypogeic acid | 16:1n-9 | GC-MS of FAMEs |
| cis-6-Hexadecenoic acid | Sapienic acid | 16:1n-10 | GC-MS of FAMEs |
In the kingdom Insecta, 9-hexadecenoic acid, methyl ester, (9Z)- has been identified as a semiochemical, a chemical involved in communication. It functions notably as a component of sex pheromones in certain Lepidoptera species.
In the webbing clothes moth, Tineola bisselliella, (Z)-9-hexadecenoic acid methyl ester is a component of the male-produced sex pheromone. researchgate.net Analysis of extracts from male moths using coupled gas chromatographic-electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS) identified this compound as one of three components that elicit an antennal response in both males and females. researchgate.net This male-produced signal serves to attract both sexes of the species. researchgate.net
Table 2: Male-Produced Antennally-Active Compounds in Tineola bisselliella
| Compound Name | Function |
| Hexadecanoic acid methyl ester | Pheromone Component |
| (Z)-9-Hexadecenoic acid methyl ester | Pheromone Component |
| Octadecanoic acid methyl ester | Pheromone Component |
Source: Data derived from GC-EAD and GC-MS analysis of male moth body extracts. researchgate.net
Research into the composition of the female pheromone gland of the sugarcane borer, Diatraea saccharalis, has identified methyl-(9Z)-hexadecenoate (Z9-16:Me) as a constituent of the total fatty acid profile. researchgate.net Its presence was confirmed through gas chromatography/mass spectrometry (GC/MS) analysis of the fatty acid methyl esters derived from the gland's contents. researchgate.net This compound is a potential precursor in the biosynthetic pathway of the aldehyde pheromone components used by this species for chemical communication. researchgate.netresearchgate.net
Marine Organisms
The marine environment is a rich source of diverse bioactive compounds, including a wide array of fatty acids and their derivatives. Research has identified the presence of 9-hexadecenoic acid, the parent acid of its methyl ester, in several marine organisms, highlighting its role in their biochemical makeup.
In a detailed analysis of Ligia exotica meal, several fatty acids were identified. The fatty acid profile is characterized by a higher proportion of saturated fatty acids. The composition includes various saturated, monounsaturated, and polyunsaturated fatty acids. nih.gov
| Fatty Acid Class | Content (% of total fatty acids) |
|---|---|
| Saturated Fatty Acids (SFA) | 33.66 |
| Polyunsaturated Fatty Acids (PUFA) | 23.61 |
| Σn-3 PUFA | 12.12 |
Research on the Persian Gulf sponge, Axinella sinoxea, has led to the identification of a variety of fatty acids. In these studies, the fatty acids are typically extracted and then converted to their methyl esters for analysis by gas chromatography-mass spectrometry (GC-MS). This methodological step is directly relevant to the discussion of 9-hexadecenoic acid, methyl ester, (9Z)-.
A study on Axinella sinoxea identified twelve fatty acids after their conversion to methyl esters. Among these was 9-hexadecenoic acid, methyl ester, providing clear evidence of the precursor acid's presence in this marine sponge.
| Fatty Acid Type | Identified Compounds |
|---|---|
| Monounsaturated | 9-hexadecenoic acid |
| 7-methyl-6-hexadecanoic acid | |
| 9-octadecenoic acid | |
| 11-octadecenoic acid | |
| Saturated | Tetradecanoic acid |
| Pentadecanoic acid | |
| Hexadecanoic acid | |
| Heptadecanoic acid | |
| Octadecanoic acid | |
| Branched Chain | 4,8,12-trimethyltridecanoic acid |
| Polyunsaturated | 5,8,11,14-eicosatetraenoic acid |
| 4,7,10,13,16,19-docosahexaenoic acid |
Mussels are filter-feeding bivalves that accumulate a diverse range of compounds from their aquatic environment, which is reflected in their fatty acid composition. Studies on various mussel species, such as Mytilus galloprovincialis and Mytilus edulis, have identified palmitoleic acid (the common name for 9-hexadecenoic acid) as a component of their lipid profile.
In the trochophore larvae of Mytilus galloprovincialis, palmitoleic acid (C16:1ω7) was identified as one of the main monounsaturated fatty acids. marine-biology.ru Furthermore, research on Mytilus edulis has identified fatty acid esters of azaspiracids, which include esters formed with a C16:1 fatty acid, indicating the presence of 9-hexadecenoic acid in a form available for esterification. nih.gov
| Fatty Acid | Notation |
|---|---|
| Oleic acid | C18:1ω9 |
| Palmitoleic acid | C16:1ω7 |
| Vaccenic acid | C18:1ω7 |
Detection in Plant and Algal Metabolomes
Microalgae and diatoms are primary producers in many aquatic ecosystems and are known for their ability to synthesize a wide variety of fatty acids. The presence of 9-hexadecenoic acid and its methyl ester has been documented in several species, highlighting their role in the metabolism of these photosynthetic organisms.
The marine diatom Navicula salinicola has been investigated for its lipid production and fatty acid profile. These studies have confirmed the presence of C16:1 as a component of its total fatty acids, particularly under prolonged culture conditions. ij-aquaticbiology.comij-aquaticbiology.com
The green alga Chlorella sp. TAD has been a subject of research for the synthesis of methyl esters from its microalgal biomass. Analysis of the methyl ester composition of Chlorella sp. TAD using GC-MS explicitly identified "9-hexadecanoic methyl ester" among the various fatty acid methyl esters produced. researchgate.netmdpi.com Further studies on Chlorella vulgaris have also consistently reported the presence of palmitoleic acid (C16:1) in its fatty acid profile. researchgate.netepa.govnih.gov
| Identified Compound |
|---|
| 7,10-hexadecanoic methyl ester |
| 8,11,14-docosatrienoic methyl ester |
| 9-hexadecanoic methyl ester |
| Hexadecanoic methyl ester |
| Heptadecanoic methyl ester |
| 10-octadecenoic methyl ester |
| Octadecenoic methyl ester |
| 9,12-octadecadienoic methyl ester |
| 2-hexyl cyclopropaneoctanoic methyl ester |
| Eicosanoic methyl ester |
| 10-heptadecen-8-ynoic acid methyl ester |
| Nonahexacontanoic methyl ester |
| Tetracosanoic methyl ester |
The green microalga Chlamydomonas reinhardtii is a model organism for studying lipid metabolism and fatty acid synthesis. Its fatty acid profile has been extensively characterized under various growth conditions. These studies have consistently identified C16:1 as a component of its fatty acid composition.
Research has shown that the relative abundance of C16:1 in Chlamydomonas reinhardtii can be influenced by factors such as nutrient availability and genetic modifications. For instance, in certain genetically engineered strains, the content of C16:1 has been shown to increase significantly.
| Fatty Acid Notation |
|---|
| 16:0 |
| 16:1 |
| 18:0 |
| 18:1 |
| 18:2 |
| 18:3 |
Cyanobacteria (e.g., Oscillatoria sancta, Limnothrix planktonica, Merismopedia sp.)
Cyanobacteria are recognized as prolific producers of bioactive compounds, including a variety of fatty acid methyl esters. A study analyzing the methanolic extracts of four freshwater cyanobacterial isolates from Lake Nasser, Egypt, identified 9-hexadecenoic acid, methyl ester, (Z)- (a synonym for the target compound) in several species. The compound was detected through GC-MS analysis, and its relative abundance was quantified.
The presence of this compound in these cyanobacteria highlights their potential as a source of this and other valuable biomolecules. The distribution and concentration of this ester varied among the different species analyzed.
Table 1: Relative Abundance of 9-Hexadecenoic acid, methyl ester, (9Z)- in Cyanobacterial Extracts
| Cyanobacterial Species | Relative Abundance (%) | Source Reference |
|---|---|---|
| Merismopedia sp. SN1 | 0.73 | koreascience.kr |
| Oscillatoria sancta SN2 | Not explicitly quantified as the methyl ester, but Palmitoleic acid (the acid form) was 0.68% | koreascience.kr |
| Limnothrix planktonica SN3 | 3.75 | koreascience.kr |
Association with Endophytic Fungi (e.g., from Nerium oleander)
Endophytic fungi, which reside within the tissues of living plants, are a significant source of natural products. Research on the fungal endophytes isolated from the medicinal plant Nerium oleander has led to the identification of a range of aliphatic compounds. Among these, 9-hexadecenoic acid, methyl ester has been detected in the crude cultures of these fungi. The presence of this and other fatty acid esters like hexadecanoic acid methyl ester suggests that these microorganisms possess the metabolic pathways for their synthesis, potentially contributing to the chemical profile of the host plant.
Plant Extracts and Oils (e.g., Hibiscus sabdariffa, Brucea javanica, Ehretia dicksonii (related derivatives), Conyza dioscoridis (related derivatives), Salsola species (related derivatives))
The methyl ester of 9-hexadecenoic acid and its derivatives are found in various plant extracts and oils.
Hibiscus sabdariffa (Roselle): GC-MS analysis of oil from the flowers of H. sabdariffa from Nigeria revealed the presence of hexadecenoic acids at a significant concentration of 64.3%. While this indicates the presence of the C16:1 fatty acid backbone, other studies on Sudanese H. sabdariffa seed oil specifically identified hexadecanoic acid, methyl ester (the saturated analogue) at 16.94% and 9-octadecenoic acid (Z)-, methyl ester at 30.11%.
Brucea javanica (Java Brucea): Analysis of Brucea javanica oil has identified its major components as the free fatty acids oleic acid (9-octadecenoic acid) and linoleic acid. The research focus has been on the acid forms rather than their methyl esters.
Ehretia dicksonii : Research into the methanolic extract of this plant led to the isolation of a related, more complex derivative: (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, which demonstrated anti-inflammatory properties.
Conyza dioscoridis : A GC-MS analysis of the ethanolic extract of C. dioscoridis identified thirteen compounds. The most abundant were fatty acids and their derivatives, such as 9,12-octadecadienoic acid (Z,Z) and 9-octadecenoic acid, eicosyl ester, (9Z). researchgate.net The specific (9Z)-methyl ester of hexadecenoic acid was not reported as a primary component. researchgate.net
Salsola species: Phytochemical reviews of the Salsola genus have confirmed the presence of various fatty acid derivatives. Specifically, methyl palmitate (a synonym for hexadecanoic acid, methyl ester) and methyl linoleate (B1235992) (9,12-octadecadienoic(Z,Z), methyl ester) have been identified in the unsaponifiable matter from petroleum ether extracts of certain species.
Microbial Origin and Production
Microorganisms are a fundamental source of 9-hexadecenoic acid and its derivatives, either as natural metabolites or through engineered biosynthetic pathways.
Isolation from Streptomyces sp. A251 (related methyl-branched hexadecenoic acids)
The genus Streptomyces is renowned for its production of a vast array of secondary metabolites. nih.gov In the course of screening for inhibitors of the bacterial enzyme enoyl-ACP reductase (FabI), a key component of fatty acid synthesis, researchers isolated two related methyl-branched fatty acids from the culture of Streptomyces sp. A251. koreascience.kr One of these compounds was identified as 15-methyl-9(Z)-hexadecenoic acid. koreascience.kr This discovery underscores that while the straight-chain C16:1 fatty acid is common, related branched-chain variants are also part of the metabolic output of this important bacterial genus. These branched-chain fatty acids were found to exhibit antibacterial activity by selectively inhibiting FabI. koreascience.kr
Bacterial Metabolites (e.g., Escherichia coli) (acid form reported)
Escherichia coli is a key model organism for studying fatty acid metabolism. Its fatty acid synthesis (FAS) system produces a mixture of saturated and unsaturated fatty acids. During its exponential growth phase, hexadecenoic acid (the free acid form of the target compound) is reported as one of the newly synthesized fatty acids, comprising approximately 31% of the total. mdpi.com While the methyl ester is not the direct product of the primary FAS pathway, the precursor acid is a significant metabolite. Furthermore, E. coli possesses the enzymatic machinery to degrade unsaturated fatty acids, including those with a cis-Δ⁹ double bond, like oleic acid and palmitoleic acid (9-hexadecenoic acid), for use as a carbon source. nih.gov Recombinant E. coli has also been utilized for the in vitro synthesis of 9-hexadecenoic acid from hexadecanoic acid, demonstrating the presence of metabolic pathways that can be harnessed for its production.
Biosynthetic Pathways and Metabolic Transformations in Research
Endogenous Biosynthesis Routes
The endogenous production of palmitoleic acid, the precursor to its methyl ester, is a fundamental process in lipid metabolism. It primarily involves the desaturation of a common saturated fatty acid and is regulated by specific enzymatic activities.
Desaturation of Palmitic Acid
Palmitoleic acid, or (9Z)-hexadec-9-enoic acid, is biosynthesized from palmitic acid. wikipedia.org Palmitic acid, a 16-carbon saturated fatty acid, is the most common saturated fatty acid in the human body and can be obtained from the diet or synthesized endogenously through de novo lipogenesis. nih.gov The conversion of palmitic acid to palmitoleic acid involves the introduction of a single double bond in the cis configuration between carbons 9 and 10. wikipedia.orgresearchgate.net This desaturation reaction is a critical step in the formation of monounsaturated fatty acids. nih.gov
The biosynthesis of palmitoleic acid occurs primarily in the endoplasmic reticulum of cells, with the liver and adipose tissue being particularly active sites. researchgate.netnih.gov Once synthesized, palmitoleic acid is incorporated into various lipid classes, including phospholipids (B1166683), triglycerides, and cholesterol esters. nih.gov
Role of Stearoyl-CoA Desaturase-1 (SCD-1)
The key enzyme responsible for the desaturation of palmitic acid is Stearoyl-CoA Desaturase-1 (SCD-1). wikipedia.orgwikipedia.org SCD-1 is an iron-containing enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids. nih.govwikipedia.org It introduces a double bond at the delta-9 position of fatty acyl-CoA substrates. nih.gov The preferred substrates for SCD-1 are palmitoyl-CoA and stearoyl-CoA, which are converted to palmitoleoyl-CoA and oleoyl-CoA, respectively. nih.gov
The SCD-1 catalyzed reaction is a complex process that requires molecular oxygen, NADH, and the transfer of electrons through cytochrome b5 and NAD(P)-cytochrome b5 reductase. nih.govwikipedia.org The expression and activity of SCD-1 are highly regulated by various factors, including diet and hormonal signals, making it a crucial control point in lipid metabolism. nih.govresearchgate.net The ratio of saturated to monounsaturated fatty acids, which is influenced by SCD-1 activity, is important for maintaining cellular homeostasis, membrane fluidity, and signaling processes. wikipedia.orgmdpi.com
Chain Elongation and Desaturation Processes in Pheromone Biosynthesis
In insects, fatty acid biosynthetic pathways are often adapted to produce a diverse array of chemical signals, including sex pheromones. Many insect pheromones are derived from fatty acids, and their biosynthesis involves a series of modifications, including chain elongation, desaturation, and reduction. nih.govnih.govfrontiersin.org
The biosynthesis of certain lepidopteran sex pheromones, for instance, starts with common fatty acids like palmitic acid. pnas.org These precursors can then undergo desaturation by specific fatty acyl-CoA desaturases to introduce double bonds at various positions. nih.govfrontiersin.org This is often followed by chain-shortening or elongation steps to achieve the precise carbon chain length required for the pheromone. nih.govpnas.org For example, in the cabbage looper moth, Trichoplusia ni, the main pheromone component is produced from palmitic acid through Δ11 desaturation followed by chain shortening. pnas.org Subsequent modifications, such as reduction of the carboxyl group to an alcohol and acetylation, generate the final active pheromone. nih.govfrontiersin.orgresearchgate.net The specificity of the desaturases and other modifying enzymes is crucial for producing the species-specific pheromone blends used for chemical communication. nih.govresearchgate.net
Derivatization and Esterification in Biological Samples
In the context of scientific research, particularly for analytical purposes, fatty acids are often converted into their methyl ester forms. This derivatization is a critical step for many analytical techniques.
Conversion of Fatty Acid Glyceryl Esters to Fatty Acid Methyl Esters (for analytical profiling)
For the analysis of fatty acid composition in biological samples, lipids are typically first extracted from the matrix. proquest.comnih.gov These extracted lipids, which are often in the form of triglycerides (glyceryl esters), phospholipids, and free fatty acids, are then converted to fatty acid methyl esters (FAMEs) prior to analysis by gas chromatography (GC). nih.govgcms.cz
The conversion to FAMEs is a derivatization process that increases the volatility and decreases the polarity of the fatty acids, making them more suitable for GC analysis. gcms.czsigmaaldrich.com This allows for better separation and identification of the different fatty acids present in the sample. sigmaaldrich.com There are several methods for preparing FAMEs, with acid-catalyzed or base-catalyzed transesterification being common approaches. nih.govnih.gov For example, a common method involves heating the lipid sample with a reagent like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic sodium hydroxide (B78521). gcms.czrestek.com
This derivatization process is a standard procedure in lipidomics and is essential for the accurate profiling of fatty acids in various biological materials, from cell cultures to tissue samples. nih.govmdpi.comresearchgate.net
Incorporation into Lipid Classes in Cellular Metabolism
Once synthesized, palmitoleic acid is not typically found in high concentrations as a free fatty acid within cells. Instead, it is rapidly incorporated into various lipid classes, reflecting its role in cellular structure and metabolism. nih.gov In resting cells with low levels of neutral lipids, exogenous palmitoleic acid tends to accumulate in membrane phospholipids, particularly phosphatidylcholine. nih.gov
In cells that are actively storing lipids, such as adipocytes or lipid-laden macrophages, a significant portion of palmitoleic acid is incorporated into neutral lipids like triglycerides and stored in lipid droplets. nih.govnih.gov The distribution of palmitoleic acid among different phospholipid classes, such as phosphatidylcholine and phosphatidylethanolamine, has also been studied. nih.gov The specific incorporation into these lipid classes is important for maintaining membrane fluidity and participating in various cellular signaling pathways. mdpi.com
Table 1: Summary of Key Biosynthetic and Metabolic Processes
| Process | Description | Key Molecules/Enzymes Involved |
|---|---|---|
| Endogenous Biosynthesis | Desaturation of a saturated fatty acid to produce the monounsaturated precursor. | Palmitic Acid, Stearoyl-CoA Desaturase-1 (SCD-1) |
| Pheromone Biosynthesis | Modification of fatty acid precursors through desaturation, chain elongation/shortening, and reduction. | Fatty Acyl-CoA Desaturases, Elongases, Reductases |
| Analytical Derivatization | Conversion of fatty acids and their glyceryl esters to fatty acid methyl esters (FAMEs). | Boron trifluoride-methanol, Methanolic NaOH |
| Cellular Incorporation | Esterification of the free fatty acid into complex lipids for storage or structural purposes. | Phospholipids (e.g., Phosphatidylcholine), Triglycerides |
Release and Mobilization from Cellular Lipid Pools
The mobilization of hexadecenoic acid from cellular storage is a critical step in its metabolic activity. In mouse peritoneal macrophages, the majority of hexadecenoic fatty acids are not stored as free fatty acids but are esterified within specific phospholipid pools. mdpi.com Research has shown that over 90% of the total cellular 16:1 fatty acid is located in choline-containing glycerophospholipids, also known as phosphatidylcholine (PC). mdpi.com Other major phospholipid classes like ethanolamine-containing phospholipids (PE), phosphatidylinositol (PI), and phosphatidylserine (B164497) (PS) contain only minor amounts of this fatty acid. mdpi.com
Specifically, the bulk of these fatty acids is found in a unique phosphatidylcholine species which has palmitic acid at the sn-1 position and hexadecenoic acid at the sn-2 position. mdpi.comnih.gov When these macrophages are activated by inflammatory stimuli, the levels of this specific phosphatidylcholine species markedly decrease. mdpi.comnih.gov This decrease is accompanied by a net mobilization and release of free hexadecenoic acid. mdpi.comnih.gov
The release mechanism has been identified to be regulated by the action of calcium-independent group VIA phospholipase A2 (iPLA₂β). mdpi.comnih.gov Under activation conditions, this enzyme selectively cleaves the hexadecenoic acid from the sn-2 position of the glycerophospholipid. mdpi.comnih.gov This process leads to a time-dependent increase in the formation of free 16:1 fatty acid. For instance, after one hour of macrophage activation, the release of 16:1 can increase twofold over the levels in unstimulated cells, which accounts for 10–15% of the total fatty acid initially present. mdpi.com While a significant portion of the mobilized hexadecenoic acid accumulates in its free fatty acid form, a part of it is channeled into other metabolic pathways. mdpi.comnih.gov
| Phospholipid Class | Percentage of Total Cellular 16:1 Fatty Acid |
|---|---|
| Phosphatidylcholine (PC) | >90% |
| Phosphatidylethanolamine (PE) | Low |
| Phosphatidylinositol (PI) | Low |
| Phosphatidylserine (PS) | Low |
Metabolic Fates and Conversions
Once mobilized, 9-hexadecenoic acid does not remain inert. It undergoes several metabolic conversions, highlighting its role as a precursor for other important lipid molecules. These transformations include its transfer to other phospholipids and its incorporation into a unique class of lipids known as fatty acid esters of hydroxy fatty acids.
Transfer to Phospholipids (e.g., hexadecenoate-containing inositol (B14025) phospholipids)
A significant fate of the released hexadecenoic acid is its reincorporation into other phospholipid species in a process of fatty acid remodeling. mdpi.com When human monocytes are stimulated, there is a rapid transfer of palmitoleic acid moieties from phosphatidylcholine (PC) to phosphatidylinositol (PI). mdpi.com This transfer leads to the formation of hexadecenoate-containing inositol phospholipids. mdpi.comnih.gov
This process is not random; it results in the enrichment of specific PI molecular species with palmitoleic acid. mdpi.com For example, a notable increase in PI(18:0/16:1), which is 1-stearoyl-2-hexadecenoyl-sn-glycero-3-phosphoinositol, has been observed. mdpi.com This remodeling is facilitated by a coenzyme A-dependent pathway that involves the action of two different phospholipase A₂ enzymes acting on different substrates to generate the necessary free palmitoleic acid and lyso-PI acceptors. mdpi.com These newly formed 16:1-containing inositol phospholipids are known to have growth-factor-like properties. mdpi.comnih.gov
Formation of Fatty Acid Esters of Hydroxy Fatty Acids
Another metabolic pathway for mobilized hexadecenoic acid is its use in the synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs). mdpi.comnih.gov FAHFAs are a class of lipids with recognized anti-diabetic and anti-inflammatory properties. mdpi.comnih.govnih.gov
Research has demonstrated that a portion of the 16:1 fatty acids released by activated macrophages is utilized for the formation of 16:1-containing FAHFAs. mdpi.commdpi.com An example of such a molecule is the 16:1n-7 ester of 9-hydroxystearic acid. The levels of this specific FAHFA in circulation have been correlated with protective cardiovascular biomarkers in healthy humans. mdpi.com This conversion suggests that some of the biological activities attributed to palmitoleic acid may, in fact, be mediated by its conversion into these ester lipid mediators. nih.gov
Metabolism of Topically Applied Fatty Acid Esters in Epidermal Lipid Metabolism
When 9-hexadecenoic acid, methyl ester, (9Z)- (also known as methyl palmitoleate) is applied topically, it can penetrate the epidermis and enter into the local lipid metabolism, thereby modifying the composition of endogenous epidermal lipids. nih.gov
A study involving the topical application of methyl palmitoleate (B1233929) on neonatal BALB/C mice demonstrated significant alterations in the fatty acid profile of key epidermal lipids. nih.gov The most notable changes were observed in acylglucosylceramide and phosphatidylethanolamine.
In acylglucosylceramide, the application of methyl palmitoleate led to an increase in palmitate (16:0), palmitoleate (16:1), and vaccenate (18:1 Δ11) at the expense of linoleate (B1235992). nih.gov Similarly, in phosphatidylethanolamine, both 16:1 and 18:1 Δ11 levels increased, while oleate (B1233923) (18:1 Δ9) and linoleate (18:2) levels decreased. nih.gov These findings indicate that topically applied fatty acid methyl esters are metabolized by skin enzymes and can significantly influence the composition of lipids that are crucial for the skin's barrier function. nih.govoaepublish.com
| Lipid Class | Increased Fatty Acids | Decreased Fatty Acids |
|---|---|---|
| Acylglucosylceramide | Palmitate (16:0), Palmitoleate (16:1), Vaccenate (18:1 Δ11) | Linoleate |
| Phosphatidylethanolamine | Palmitoleate (16:1), Vaccenate (18:1 Δ11) | Oleate (18:1 Δ9), Linoleate (18:2) |
Biological Activities and Molecular Mechanisms in Experimental Models
Anti-inflammatory Properties
The potential anti-inflammatory effects of 9-hexadecenoic acid, methyl ester, (9Z)- and its related compounds have been explored in a variety of preclinical models. The research highlights several mechanisms through which these lipid molecules may modulate inflammatory responses.
While direct studies on 9-hexadecenoic acid, methyl ester, (9Z)- are limited, research on its parent fatty acid, palmitoleic acid, and its isomers provides insight into its potential anti-inflammatory capacity. Palmitoleic acid (cis-9-hexadecenoic acid) and its isomers are recognized for their anti-inflammatory properties. nih.govmdpi.com Studies have demonstrated that these fatty acids can exert potent anti-inflammatory effects in both in vitro and in vivo models. nih.gov For instance, isomers of palmitoleic acid have been shown to possess anti-inflammatory actions on monocytes and macrophages. mdpi.com
In studies involving related fatty acid esters, such as methyl palmitate (the saturated counterpart), significant anti-inflammatory activity has been observed. In experimental rat models, methyl palmitate demonstrated an ability to reduce carrageenan-induced paw edema and decrease the levels of prostaglandin (B15479496) E2 (PGE2) in inflammatory exudates. nih.govresearchgate.net Furthermore, in models of lipopolysaccharide (LPS)-induced endotoxemia, methyl palmitate reduced plasma levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net Treatment with methyl palmitate in cell culture models also led to a significant decrease in nitric oxide release and a reduction in TNF-α, alongside an increase in the anti-inflammatory cytokine IL-10. nih.govresearchgate.net These findings in related compounds suggest that fatty acid esters can modulate key inflammatory mediators.
Research on related compounds indicates that fatty acid esters may exert their anti-inflammatory effects by interacting with key signaling pathways. For the related saturated fatty acid ester, methyl palmitate, studies have shown it inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway. researchgate.netnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. researchgate.net In LPS-stimulated RAW cells (a macrophage cell line), treatment with methyl palmitate significantly decreased the phosphorylation of IκBα, an inhibitory protein that holds NF-κB inactive in the cytoplasm. nih.govresearchgate.net This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes. nih.gov This mechanism has been observed in both liver and lung tissues in animal models of endotoxemia. nih.gov
The parent compound, palmitoleic acid, has been shown to play a significant role in modulating macrophage activation, a key process in inflammation. Macrophages can be polarized into different functional phenotypes, primarily the pro-inflammatory M1 state and the anti-inflammatory M2 state. scispace.com Palmitoleic acid has been found to promote the differentiation of macrophages toward the anti-inflammatory M2 phenotype. nih.govmdpi.com This is in contrast to saturated fatty acids like palmitic acid, which tend to induce a pro-inflammatory M1 state. nih.gov
In bone marrow-derived macrophages (BMDMs), treatment with palmitoleate (B1233929) was shown to reverse the pro-inflammatory gene expression induced by a high-fat environment. nih.gov It increased the expression of anti-inflammatory M2 markers while decreasing pro-inflammatory M1 markers. nih.gov This anti-inflammatory effect appears to be mediated, at least in part, by the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor with anti-inflammatory functions. nih.govmdpi.com Lipid signaling is central to these processes, as the uptake and metabolism of different fatty acids by macrophages can activate distinct signaling pathways that determine their functional polarization. hapres.com
| Gene Category | Gene | Effect of Palmitate (Pro-inflammatory) | Effect of Palmitoleate (Anti-inflammatory) |
|---|---|---|---|
| Pro-inflammatory (M1) Genes | Il6 (Interleukin-6) | Increased | Decreased |
| Tnf (Tumor Necrosis Factor) | Increased | Decreased | |
| Nos2 (Nitric Oxide Synthase 2) | Increased | Decreased | |
| Il12b (Interleukin-12b) | Increased | Decreased | |
| Anti-inflammatory (M2) Genes | Mrc1 (Mannose Receptor C-Type 1) | Decreased | Increased |
| Tgfb1 (Transforming Growth Factor, beta 1) | Decreased | Increased | |
| Il10 (Interleukin-10) | Decreased | Increased |
Lipoxygenases (LOX) are enzymes that catalyze the oxygenation of polyunsaturated fatty acids to produce lipid mediators, many of which are pro-inflammatory. The inhibition of these enzymes is a target for anti-inflammatory therapies. Studies on related fatty acid derivatives have explored their interaction with LOX. For instance, certain hydroxy fatty acid methyl esters have been shown to possess lipoxygenase inhibitory activity. researchgate.net Research has indicated that methyl esters of fatty acids can be effective substrates for lipoxygenases, participating in the formation of specialized pro-resolving mediators like lipoxins. nih.gov Conversely, other novel fatty acid esters isolated from natural sources have demonstrated direct inhibitory activity against lipoxygenase, suggesting that the ester structure can be a pharmacophore for LOX inhibition. nih.gov While direct evidence for 9-hexadecenoic acid, methyl ester, (9Z)- is lacking, the findings for related esters suggest a potential, though unconfirmed, interaction with this enzymatic pathway.
Phospholipase A2 (PLA2) enzymes are critical in initiating inflammatory responses by releasing fatty acids, such as arachidonic acid, from membrane phospholipids (B1166683). nih.govnih.gov The inhibition of PLA2 is therefore a significant anti-inflammatory strategy. Research has identified unsaturated fatty acids as potent inhibitors of PLA2. nih.gov Specifically, unsaturated fatty acids including palmitoleic acid, oleic acid, and linoleic acid were found to inhibit PLA2 activity at very low concentrations. nih.gov However, a crucial finding from this research was that methylation of the free carboxyl group of these unsaturated fatty acids resulted in a complete loss of their inhibitory activity. nih.gov Subsequent demethylation restored the inhibitory function, indicating that the free carboxyl group is essential for PLA2 inhibition. nih.gov This suggests that 9-hexadecenoic acid, methyl ester, (9Z)-, due to its esterified carboxyl group, would not be expected to directly inhibit PLA2 in the same manner as its parent fatty acid, palmitoleic acid.
Metabolic Regulatory Roles
Studies in animal models have linked circulating levels of palmitoleic acid to improved metabolic profiles. Higher levels of trans-palmitoleate were associated with lower triglycerides, lower insulin (B600854) resistance, and higher high-density-lipoprotein (HDL)-cholesterol. nih.gov In db/db mice, a model for obesity and diabetes, cis-palmitoleic acid demonstrated dose-dependent effects on lipid metabolism, reducing hepatic lipid accumulation and lowering body weight. nih.govresearchgate.net It appears to regulate the expression of genes involved in both lipid synthesis and fatty acid oxidation. nih.gov Furthermore, palmitoleic acid has been shown to reduce hepatic gluconeogenesis (the production of glucose in the liver) in mice on a high-fat diet, contributing to lower blood glucose levels. mdpi.com This effect was linked to the downregulation of the deacetylase SIRT3 and reduced activity of key gluconeogenic enzymes. mdpi.com
| Metabolic Process | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|
| Lipid Metabolism | Reduces hepatic lipid accumulation; Lowers triglycerides | Downregulates lipogenic genes (e.g., SREBP-1c, SCD-1) and upregulates fatty acid β-oxidation enzymes (e.g., CPT1A) | nih.govnih.gov |
| Insulin Sensitivity | Improves systemic insulin sensitivity; Lowers insulin resistance | Acts as a lipokine to enhance insulin signaling (e.g., increased Akt phosphorylation) | mdpi.comnih.gov |
| Glucose Homeostasis | Reduces hepatic gluconeogenesis; Lowers blood glucose | Decreases expression of SIRT3, leading to reduced activity of gluconeogenic enzymes (e.g., PEPCK, PC) | mdpi.com |
| Cholesterol Profile | Increases HDL-cholesterol | Associated with improved atherogenic dyslipidemia | nih.gov |
Lipid Hormone Activity Coordinating Liver and Adipose Tissue Cross-Talk
Palmitoleic acid, the parent fatty acid of 9-hexadecenoic acid, methyl ester, (9Z)-, functions as a "lipokine," a lipid hormone secreted by adipose tissue that communicates with and influences distant organs like the liver and muscle. nih.gov This cross-talk is crucial for maintaining systemic metabolic homeostasis. Research has shown that adipose tissue-derived palmitoleate can regulate fatty acid and glucose metabolism in other tissues. nih.gov For instance, it has been demonstrated to enhance insulin sensitivity in both liver and muscle tissues, highlighting its role in inter-organ communication. nih.gov This endocrine function underscores the importance of adipose tissue as a secretory organ and identifies lipokines such as palmitoleate as key signaling molecules in metabolic regulation. oaepublish.com
Protective Effects on Hepatic Steatosis (in murine models)
Studies in murine models have demonstrated the complex effects of palmitoleate on the liver. While some research indicates that direct supplementation with palmitoleate can induce hepatic steatosis by increasing fat deposition, it paradoxically suppresses the inflammatory response typically associated with this condition. nih.govnih.gov In these models, palmitoleate was found to increase the expression of lipogenic genes such as SREBP1c and FAS, leading to fat accumulation in the liver. nih.govnih.gov However, this was accompanied by an improvement in liver insulin signaling and a reduction in inflammatory markers. nih.govnih.gov
Conversely, other studies have shown that oral administration of palmitoleic acid to obese mice with genetic type 2 diabetes can reduce hepatic lipid accumulation. nih.gov In these instances, both liver weight and hepatic triglyceride levels were lower in the palmitoleic acid-treated group compared to controls. nih.gov This suggests that the effect of palmitoleate on hepatic steatosis may be context-dependent, potentially influenced by the underlying metabolic state of the animal. One study found that palmitoleic acid supplementation in obese mice prevented the increase of lipids in the liver. researchgate.netresearchgate.net
Below is a table summarizing the effects of palmitoleic acid on hepatic parameters in high-fat diet (HFD)-fed mice.
| Parameter | Control (HFD) | HFD + Palmitoleic Acid | Percentage Change |
| Liver Triglycerides (mg/g) | ~150 | ~70 | ~53% decrease |
| Liver Total Cholesterol (mg/g) | ~25 | ~15 | ~40% decrease |
| ALT (U/L) | ~110 | ~60 | ~45% decrease |
| γ-GT (U/L) | ~1.3 | ~0.5 | ~61.5% decrease |
Note: Values are approximate based on graphical data from the source and are intended for illustrative purposes. researchgate.net
Influence on Insulin Signaling (in murine models)
Palmitoleic acid has been shown to exert beneficial effects on insulin signaling in murine models. Supplementation with palmitoleate improved systemic insulin sensitivity in mice fed both low-fat and high-fat diets. nih.gov Mechanistically, it was observed to increase the phosphorylation of Akt (Ser473), a key event in the insulin signaling pathway, in both liver tissue and primary hepatocytes. nih.govresearchgate.net This enhancement of insulin signaling occurred despite the observed increase in hepatic fat deposition in some studies, indicating a dissociation of hepatic steatosis from insulin resistance. nih.gov
In a mouse model of genetic type 2 diabetes (KK-Ay mice), daily oral administration of palmitoleic acid for four weeks significantly improved insulin resistance. nih.gov This was evidenced by lower plasma glucose levels during an insulin tolerance test compared to control groups. nih.gov The improved insulin sensitivity is thought to be a primary contributor to the observed reductions in hyperglycemia and hypertriglyceridemia in these mice. nih.gov
The following table illustrates the impact of palmitoleic acid on plasma glucose levels during an insulin tolerance test in KK-Ay mice.
| Time Point (minutes) | Control (Vehicle) | Palmitic Acid | Palmitoleic Acid |
| 0 | 100% | 100% | 100% |
| 30 | ~90% | ~92% | ~75% |
| 60 | ~85% | ~88% | ~65% |
| 120 | ~80% | ~85% | ~60% |
Note: Values represent the percentage of initial plasma glucose and are approximate based on graphical data from the source. nih.gov
Cytoprotective and Growth-Promoting Properties (as an analogue of palmitoleate)
As an analogue of palmitoleate, 9-hexadecenoic acid, methyl ester, (9Z)- is reported to possess cytoprotective and growth-promoting properties. nih.gov Research on palmitoleate has shown that it can protect pancreatic beta-cells from the cytotoxic effects of saturated fatty acids like palmitate. This protective effect is crucial for preserving beta-cell function and survival, which is often compromised in type 2 diabetes. In addition to its protective roles, palmitoleate can also promote the proliferation of certain cell types, contributing to tissue health and maintenance.
Antimicrobial and Antifungal Activity
Fatty acid methyl esters, including 9-hexadecenoic acid, methyl ester, (9Z)-, have been identified as possessing antimicrobial properties. Extracts from various natural sources containing this compound have demonstrated inhibitory activity against pathogenic bacteria.
Inhibition of Bacterial Fatty Acid Synthesis (e.g., Staphylococcus aureus) by Methyl-Branched Analogs
The bacterial fatty acid synthesis (FASII) pathway is a well-established target for antimicrobial agents due to its essential nature for bacterial survival and its structural difference from the mammalian fatty acid synthesis (FASI) system. Fatty acids and their derivatives can inhibit bacterial growth by targeting key enzymes in this pathway. While specific research on methyl-branched analogs of 9-hexadecenoic acid, methyl ester, (9Z)- is limited, the broader class of fatty acids has been shown to interfere with bacterial fatty acid synthesis. For instance, certain unsaturated fatty acids have demonstrated the ability to inhibit the growth of Staphylococcus aureus. nih.gov The introduction of methyl branches into the fatty acid chain can alter its physical properties and potentially enhance its interaction with bacterial enzymes, leading to increased antimicrobial efficacy. The synthesis of branched-chain fatty acids is crucial for S. aureus to maintain membrane fluidity, and interference with this process can disrupt membrane function and inhibit bacterial growth. nih.gov
Selective Inhibition of Bacterial Enoyl-ACP Reductase (FabI)
Enoyl-acyl carrier protein (ACP) reductase (FabI) is a critical enzyme that catalyzes the final, rate-limiting step in each cycle of bacterial fatty acid elongation. researchgate.net Its inhibition leads to the depletion of fatty acids necessary for building cell membranes and other essential components, ultimately resulting in bacterial cell death. FabI is a validated target for several antibacterial compounds. Fatty acids themselves can act as inhibitors of this enzyme. For example, linoleic acid has been reported to inhibit bacterial enoyl-ACP reductase (FabI). researchgate.net The selective inhibition of bacterial FabI is a key strategy in the development of new antibiotics. While direct evidence for the inhibition of FabI by methyl-branched analogs of 9-hexadecenoic acid, methyl ester, (9Z)- is not extensively documented, the known inhibitory activity of other fatty acids on this enzyme suggests that these analogs could potentially function through a similar mechanism. The specificity of such inhibitors for bacterial FabI over its mammalian counterpart is a crucial aspect of their therapeutic potential.
Antifungal Properties (for related aldehyde, (Z)-9-Hexadecenal)
(Z)-9-Hexadecenal, an aldehyde related to 9-hexadecenoic acid, methyl ester, (9Z)-, has demonstrated significant antifungal properties. Research on the fungus Aspergillus fumigatus has shown that this compound can interfere with the fungus's virulence and structural integrity.
One key mechanism of its antifungal action is the targeting of the fungal cell wall. Treatment with (Z)-9-hexadecenal leads to notable changes in cell wall organization. Specifically, it has been observed to reduce the melanin (B1238610) content in A. fumigatus. A spectrophotometric analysis revealed that a concentration of 0.293 mM of the compound resulted in a 91% reduction in melanin content and a 59% decrease in cell surface hydrophobicity. Electron microscopy of treated conidia showed a smooth, demelanized surface, lacking the typical protrusions.
Furthermore, (Z)-9-Hexadecenal is an effective inhibitor of biofilm formation, a critical factor in fungal resistance to drug therapies. Studies have shown that it can disrupt the extracellular matrix and tangled hyphae characteristic of robust biofilms. In combination with the conventional antifungal drug Amphotericin B, (Z)-9-hexadecenal has been shown to have an additive effect, enhancing the drug's efficacy against A. fumigatus.
**Table 1: Antifungal Effects of (Z)-9-Hexadecenal on *Aspergillus fumigatus***
| Parameter | Concentration | Result |
|---|---|---|
| Melanin Content Reduction | 0.293 mM | 91% |
| Hydrophobicity Reduction | 0.293 mM | 59% |
| Planktonic Growth Inhibition (90%) | 0.078 mg/ml | Achieved |
| Biofilm Eradication (80%) | 0.156 mg/ml | Achieved |
Antioxidant Activity
Radical Scavenging Capabilities (for related fatty acid methyl esters)
Fatty acid methyl esters (FAMEs), the class of compounds to which 9-hexadecenoic acid, methyl ester, (9Z)- belongs, have been identified as possessing significant antioxidant properties. Their ability to scavenge free radicals has been demonstrated in various studies, primarily using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
The antioxidant activity of FAMEs is often quantified by the IC50 value, which represents the concentration of the substance required to scavenge 50% of the initial DPPH radicals; a lower IC50 value indicates greater antioxidant potency. FAMEs derived from sources such as vegetable oils have shown inhibitory effects on free radicals in a manner that is dependent on their concentration.
For instance, studies on FAMEs from soybean, corn, and sunflower oils reported IC50 values of 1.86 µg/mL, 9.42 µg/mL, and 3.33 µg/mL, respectively. In some cases, these FAMEs were more effective at scavenging DPPH radicals than standard antioxidants like Butylated hydroxytoluene (BHT), which had an IC50 of 16.36 µg/mL. This suggests that fatty acid methyl esters can be potent primary antioxidants.
Table 2: DPPH Radical Scavenging Activity (IC50) of various Fatty Acid Methyl Esters (FAMEs)
| FAMEs Source | IC50 (µg/mL) | Standard Antioxidant | IC50 (µg/mL) |
|---|---|---|---|
| Soybean Oil | 1.86 | Ascorbic Acid (AA) | 1.62 |
| Sunflower Oil | 3.33 | Butylated hydroxytoluene (BHT) | 16.36 |
| Corn Oil | 9.42 |
Enzyme Modulation
Carboxylesterase (EC 3.1.1.1) Inhibition (for palmitoleic acid)
Palmitoleic acid, the carboxylic acid form corresponding to 9-hexadecenoic acid, methyl ester, (9Z)-, has been identified as an inhibitor of carboxylesterase (EC 3.1.1.1). Carboxylesterases are a family of enzymes involved in the hydrolysis of various xenobiotics and endogenous lipids.
Molecular docking studies have elucidated the mechanism of this inhibition. Palmitoleic acid is predicted to bind within the active site of carboxylester lipase (B570770) (a type of carboxylesterase). This binding involves interaction with key amino acid residues, specifically Ser194 and His435. The interaction of the carboxylic acid moiety of palmitoleic acid with Ser194 facilitates a covalent reaction, leading to the formation of a complex. This occupation of the active site prevents the enzyme from binding to its usual substrates, thereby inhibiting its activity.
Analgesic Effects
Observation in Animal Models (e.g., Ligia exotica extracts containing Z-9-hexadecenoic acid)
Extracts from the sea slater Ligia exotica, which contain a variety of fatty acids including Z-9-hexadecenoic acid, have been observed to possess analgesic properties in animal models. This aligns with its use in Chinese folk medicine for relieving pain and reducing swelling. researchgate.net
The analgesic effects of these extracts have been scientifically validated in mice using standard pain models. In the acetic acid-induced writhing test, which assesses peripheral analgesic activity, a petroleum ether extract of L. exotica at a dose of 200 mg/kg significantly reduced the number of writhes, an effect comparable to the standard anti-inflammatory drug indomethacin. researchgate.net
Furthermore, in the hot-plate test, a model for central analgesic activity, the extract demonstrated a dose-dependent increase in the latency time to a heat stimulus, indicating a reduction in pain perception. researchgate.net While these effects are attributed to the extract as a whole, the presence of Z-9-hexadecenoic acid and other bioactive lipids is considered significant. dergipark.org.tr Studies on fractions rich in 9-hexadecenoic acid from other natural sources have also shown potent anti-inflammatory activity in rat models, which is often linked to analgesic effects. dergipark.org.tr
Table 3: Analgesic Activity of Ligia exotica Extract in Mice
| Test Model | Extract Dose | Observation |
|---|---|---|
| Acetic Acid-Induced Writhing | 200 mg/kg | Significant reduction in writhing instances. researchgate.net |
| Hot-Plate Test | Dose-dependent | Significant increase in heat tolerance latency. researchgate.net |
Ecological Significance and Semiochemical Roles
Insect Pheromone Research
Pheromones are chemical signals that trigger a specific behavioral or physiological response in members of the same species. Research into insect pheromones has revealed that 9-hexadecenoic acid, methyl ester, (9Z)- is a key player in the reproductive and social behaviors of several insect species, particularly moths.
In some insect species, certain pheromones cause individuals to gather, a behavior known as aggregation. These signals can lead both males and females to a specific location, facilitating mating and resource utilization.
Research on the webbing clothes moth, Tineola bisselliella, has identified 9-hexadecenoic acid, methyl ester, (9Z)- as a component of the male-produced aggregation pheromone. researchgate.netgoogle.com Gas chromatographic-electroantennographic detection (GC-EAD) and mass spectrometric analyses of extracts from male moths revealed three potential pheromone components, one of which was (Z)-9-hexadecenoic acid methyl ester. researchgate.net In subsequent bioassays, a synthetic blend containing this compound along with hexadecanoic acid methyl ester was found to be attractive to both male and virgin female webbing clothes moths, confirming its role in aggregation. researchgate.net Mated females were not attracted, suggesting the pheromone's primary role is to facilitate mating. researchgate.net
| Compound Name | Abbreviation | Bioactivity |
|---|---|---|
| (Z)-9-hexadecenoic acid, methyl ester | Z9–16:Ester | Attractive to males and virgin females (in blend) |
| Hexadecanoic acid, methyl ester | 16:Ester | Attractive to males and virgin females (in blend) |
| Octadecanoic acid, methyl ester | 18:Ester | Inactive |
In addition to direct roles as pheromones, fatty acid derivatives like 9-hexadecenoic acid, methyl ester, (9Z)- often serve as precursors in the intricate biosynthetic pathways that produce the final active pheromone components.
Studies on the sugarcane borer, Diatraea saccharalis, a significant pest in the Americas, have elucidated the biosynthesis of its female sex pheromone. oup.com Analysis of the female pheromone gland revealed the presence of methyl-(9Z)-hexadecenoate. researchgate.net This compound is a precursor to (9Z)-hexadecenal, which is a minor component of the moth's complex sex pheromone blend. The primary component is (9Z,11E)-hexadecadienal. oup.comresearchgate.net The identification of the complete biosynthetic pathway, including the precursor role of methyl esters, is a critical step toward developing biotechnological methods for producing these pheromones for use in pest management strategies. oup.comresearchgate.net
| Precursor Compound | Resulting Pheromone Component | Role in Pheromone Blend |
|---|---|---|
| 9-hexadecenoic acid, methyl ester, (9Z)- | (9Z)-hexadecenal | Minor Component |
Mating disruption is a pest control technique that uses synthetic pheromones to permeate an area, making it difficult for males to locate females for mating. This confusion reduces reproduction and can significantly lower pest populations over time. This strategy is considered an environmentally safe alternative to conventional insecticides.
While 9-hexadecenoic acid, methyl ester, (9Z)- itself may not be the final active component in all cases, the broader family of fatty acid-derived pheromones is central to this technology. For many lepidopteran pests, synthetic versions of their specific sex pheromone components are deployed in fields using dispensers, aerosol emitters, or microencapsulated formulations. nih.gov This approach has been successfully used to manage pests such as the vineyard mealybug, Planococcus ficus, and various other moths. nih.gov The success of these programs relies on the precise identification of the pheromone components and their precursors, highlighting the importance of research into compounds like 9-hexadecenoic acid, methyl ester, (9Z)-.
Semiochemical Communication
Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. This is a broad category that includes pheromones (acting within a species) and allelochemicals (acting between different species).
The role of 9-hexadecenoic acid, methyl ester, (9Z)- and its close chemical relatives extends beyond moth pheromones. These compounds can act as powerful attractants for other insect orders as well, including Hymenoptera (wasps) and Diptera (flies).
For instance, a closely related compound, ethyl (Z)-9-hexadecenoate, has been identified as the female-produced sex pheromone for the parasitoid wasp Syndipnus rubiginosus. This chemical serves as a potent attractant, eliciting anemotaxis (orientation against the wind) and courtship behaviors from males of the species, even at nanogram quantities. researchgate.net
In another example, research on the oriental fruit fly, Bactrocera dorsalis, identified ethyl cis-9-hexadecenoate as one of four female-specific chemicals that act as an aphrodisiac, attracting males and stimulating courtship behavior. nih.gov These findings demonstrate the conserved role of this chemical structure as a long-range attractant across different insect species.
| Compound | Insect Species | Behavioral Effect |
|---|---|---|
| 9-hexadecenoic acid, methyl ester, (9Z)- (in blend) | Tineola bisselliella (Webbing Clothes Moth) | Aggregation of males and virgin females |
| ethyl (Z)-9-hexadecenoate | Syndipnus rubiginosus (Parasitoid Wasp) | Male attraction and courtship |
| ethyl cis-9-hexadecenoate | Bactrocera dorsalis (Oriental Fruit Fly) | Male attraction (aphrodisiac) |
Analytical Research Methodologies for Characterization
Chromatographic Techniques
Chromatography is a cornerstone for the analysis of 9-hexadecenoic acid, methyl ester, (9Z)-, providing the means to separate it from complex mixtures and determine its concentration. The volatility and thermal stability of this fatty acid methyl ester (FAME) make gas chromatography a particularly suitable technique. gcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the definitive identification and quantification of 9-hexadecenoic acid, methyl ester, (9Z)- in various samples. nih.govnih.gov The process typically involves the conversion of fatty acids into their more volatile methyl esters (FAMEs) through a derivatization process, such as transesterification with reagents like boron trifluoride in methanol (B129727) or methanolic sodium hydroxide (B78521), before injection into the GC system. gcms.cznih.gov
Separation is commonly achieved using capillary columns with polar stationary phases, such as polyethylene (B3416737) glycol (e.g., Carbowax-type phases like FAMEWAX) or biscyanopropyl phases, which are effective in resolving saturated and unsaturated FAMEs, including their geometric (cis/trans) isomers. gcms.czrestek.com The compound is identified based on a combination of its retention time—a measure of how long it takes to pass through the column—and its mass spectrum, which serves as a molecular fingerprint. researchgate.net The mass spectrum of 9-hexadecenoic acid, methyl ester, (9Z)- exhibits a characteristic fragmentation pattern upon electron ionization, with key ions aiding its identification. nih.govnist.gov Databases like the NIST Mass Spectrometry Data Center provide reference spectra for comparison. nist.gov For quantification, single ion monitoring (SIM) can be employed to enhance sensitivity and selectivity, which is particularly useful when analyzing samples with low concentrations of the target compound. nih.gov
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column Type | Polar capillary columns (e.g., FAMEWAX, Rt-2560) | gcms.czrestek.com |
| Injection Temperature | 225 °C | gcms.cz |
| Oven Program | Initial hold at 100 °C, ramp to 240 °C | gcms.cz |
| Carrier Gas | Helium (He) | gcms.cz |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | gcms.cznih.gov |
| Ionization Energy (MS) | 70 eV | nih.gov |
Gas Chromatographic-Electroantennographic Detection (GC-EAD) for Bioactivity
To investigate the biological activity of 9-hexadecenoic acid, methyl ester, (9Z)-, particularly its role as a semiochemical (e.g., an insect pheromone), Gas Chromatography-Electroantennographic Detection (GC-EAD) is employed. fao.org This specialized technique couples a gas chromatograph with a biological detector: an insect antenna. researchgate.net As compounds elute from the GC column, the effluent is split, with one portion directed to a conventional detector (like an FID or MS) and the other to the insect antenna preparation. science.gov
If the eluting compound is olfactorily active, it elicits an electrical response from the antenna, which is recorded as an electroantennogram (EAG). peerj.com By synchronizing the signals from both detectors, researchers can precisely determine the retention times of the specific compounds that trigger a neural response in the insect. researchgate.net This method is exceptionally sensitive and selective, allowing for the identification of bioactive compounds even when present in trace amounts within complex mixtures of volatiles. fao.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography (HPLC) serves as a valuable technique for the purification and preparative separation of 9-hexadecenoic acid, methyl ester, (9Z)-. acs.orgnih.gov Reversed-phase HPLC, utilizing octadecylsilyl (C18) columns, is a common approach. nih.govresearchgate.net In this method, separation is based on the differential partitioning of the FAMEs between the nonpolar stationary phase (the C18 column) and a polar mobile phase.
For the separation of methyl esters, mobile phases consisting of acetonitrile-water mixtures are frequently used. nih.gov Detection is often achieved using a UV detector, typically at wavelengths around 205 nm, where the ester functional group absorbs light. researchgate.net While GC is often preferred for the analysis of complex FAME mixtures, HPLC is particularly useful for preparative applications where the goal is to isolate pure fractions of a specific compound for further structural analysis or bioassays. nih.govnih.gov It can also be used as an analytical procedure, sometimes in conjunction with argentation (silver ion) chromatography to pre-fractionate esters based on their degree of unsaturation. nih.gov
Gas-Liquid Chromatography (GLC) for Fatty Acid Methyl Ester Analysis
Gas-Liquid Chromatography (GLC) is a fundamental and historically significant technique for the analysis of fatty acid profiles, including 9-hexadecenoic acid, methyl ester, (9Z)-. gerli.com In the context of FAME analysis, GLC is functionally synonymous with GC. The methodology relies on the partitioning of the volatile FAMEs between a gaseous mobile phase and a liquid stationary phase coated on an inert solid support or the inner wall of a capillary column. gerli.com
Polar polyester (B1180765) or cyano-silicone stationary phases are preferred for their ability to separate FAMEs based on chain length and degree of unsaturation. The identification of peaks can be performed by comparing retention times with those of commercial standard mixtures. Quantification is commonly achieved through area normalization, where the area of each peak is expressed as a percentage of the total peak area, sometimes with the application of response factors to improve accuracy.
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods provide detailed structural information, complementing the separation capabilities of chromatography.
Mass Spectrometry (MS) and MS/MS-Based Molecular Networking
Mass Spectrometry (MS) is integral to the characterization of 9-hexadecenoic acid, methyl ester, (9Z)-, providing information on its molecular weight and elemental composition. nih.gov When coupled with GC, the electron ionization (EI) mass spectrum yields a distinctive fragmentation pattern. For FAMEs, a characteristic McLafferty rearrangement ion is often observed at a mass-to-charge ratio (m/z) of 74. nih.gov Other significant fragments help to deduce the structure of the fatty acid chain. researchgate.net The molecular ion peak for methyl palmitoleate (B1233929) is observed at m/z 268. nist.gov
Tandem mass spectrometry (MS/MS) offers deeper structural insights. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govnih.gov This process can help to localize the position of double bonds within the fatty acid chain, which can be challenging with EI-MS alone. nih.gov While the direct application of MS/MS-based molecular networking for 9-hexadecenoic acid, methyl ester, (9Z)- is not extensively detailed in the provided context, this approach is used in lipidomics to classify and identify related lipid structures within complex samples by comparing their MS/MS fragmentation patterns.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C17H32O2 | nih.govnist.gov |
| Molecular Weight | 268.4 g/mol | nih.govnist.gov |
| Precursor Ion (MS/MS) | [M+H]+ at m/z 269.2 | nih.gov |
| Key EI-MS Fragments (m/z) | 55, 69, 74, 84, 96 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules like 9-hexadecenoic acid, methyl ester, (9Z)-. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
In the ¹H NMR spectrum, the protons of the methyl ester group (–OCH₃) typically appear as a sharp singlet at approximately 3.67 ppm. The olefinic protons (–CH=CH–) of the cis-double bond at the C9 position are observed as a multiplet around 5.34 ppm. The protons on the carbons adjacent to the double bond (C8 and C11) and the carbonyl group (C2) also show characteristic chemical shifts.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group resonates significantly downfield, typically around 174.3 ppm. The carbons of the double bond (C9 and C10) appear in the olefinic region, at approximately 129.7 to 130.2 ppm. The methyl carbon of the ester group has a characteristic signal at about 51.4 ppm, while the other aliphatic carbons appear in the upfield region of the spectrum.
Table 1: Characteristic NMR Chemical Shifts for 9-Hexadecenoic acid, methyl ester, (9Z)-
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C=O | - | ~174.3 |
| -OCH₃ | ~3.67 (s) | ~51.4 |
| -CH=CH- | ~5.34 (m) | ~129.7 - 130.2 |
| -CH₂-C=O | ~2.30 (t) | ~34.1 |
| Terminal -CH₃ | ~0.88 (t) | ~14.1 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. (s = singlet, t = triplet, m = multiplet).
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in 9-hexadecenoic acid, methyl ester, (9Z)-. The spectrum displays characteristic absorption bands that confirm its identity as a fatty acid methyl ester with unsaturation. researchgate.net
A strong, prominent absorption band is observed in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. researchgate.net The C–O stretching vibrations of the ester linkage typically appear in the 1100-1300 cm⁻¹ range. researchgate.net The presence of the cis C=C double bond is indicated by a weak absorption band around 3010-3020 cm⁻¹ due to the =C-H stretching vibration and another absorption band around 1650-1655 cm⁻¹ for the C=C stretching. researchgate.netresearchgate.net The aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed as strong bands in the 2850-2960 cm⁻¹ region.
Table 2: Key FTIR Absorption Bands for 9-Hexadecenoic acid, methyl ester, (9Z)-
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | 1735 - 1750 |
| C-O (Ester) | Stretching | 1100 - 1300 |
| =C-H (Alkene) | Stretching | 3010 - 3020 |
| C=C (Alkene) | Stretching | 1650 - 1655 |
| C-H (Alkyl) | Stretching | 2850 - 2960 |
Derivatization Techniques for Analysis
To enhance the accuracy of analysis, particularly for determining the precise location of the double bond using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization methods are often employed.
Dimethyl Disulfide (DMDS) Derivatization
Dimethyl disulfide (DMDS) derivatization is a widely used technique to pinpoint the location of double bonds in monounsaturated fatty acid methyl esters. nih.govdavidcwhite.org The reaction involves the addition of a DMDS molecule across the double bond, typically catalyzed by iodine. davidcwhite.org This creates a thioether adduct.
When the resulting DMDS adduct of methyl (9Z)-hexadec-9-enoate is analyzed by GC-MS, it undergoes predictable fragmentation upon electron ionization. researchgate.net The mass spectrum shows a clear molecular ion (M⁺) and, most importantly, a diagnostic fragmentation between the two carbons that were originally part of the double bond (C9 and C10). nih.gov This cleavage results in two major fragment ions, allowing for the unambiguous assignment of the double bond's position. nih.govresearchgate.net This method is highly effective for distinguishing between positional isomers of monounsaturated fatty acids. nih.gov
MTAD Derivatization
4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) is a highly reactive dienophile commonly used in cycloaddition reactions, such as the Diels-Alder reaction. uzhnu.edu.ua While MTAD is known to react with conjugated dienes and other unsaturated systems, its application as a standard derivatization agent for the routine analysis of simple monounsaturated fatty acid methyl esters like 9-hexadecenoic acid, methyl ester, (9Z)- is not extensively documented in the reviewed literature. uzhnu.edu.uaresearchgate.net The reaction of MTAD with isolated double bonds, as found in this compound, can be less straightforward than with conjugated systems and may require specific catalytic conditions. researchgate.netmdpi.com
Bioassays for Activity Screening
To explore the potential therapeutic applications of 9-hexadecenoic acid, methyl ester, (9Z)-, various bioassays are conducted to screen for its biological activity. In vitro enzyme inhibition assays are a primary method for this initial screening.
In Vitro Enzyme Inhibition Assays
FabI: The bacterial enoyl-acyl carrier protein reductase (FabI) is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway and a validated target for novel antibacterial agents. nih.govpatsnap.com Inhibitors of FabI disrupt the bacterial cell membrane production, leading to cell death. patsnap.com While various compounds are being investigated as FabI inhibitors, specific studies demonstrating significant inhibitory activity of 9-hexadecenoic acid, methyl ester, (9Z)- against FabI were not prominent in the reviewed literature.
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation by catalyzing the production of prostaglandins. Research on the inhibitory effects of various fatty acids on COX-2 has yielded mixed results. One study found that several naturally occurring fatty acids, including oleic acid and palmitic acid, were inactive toward COX-2 at concentrations up to 500 μM. gsartor.org Given that 9-hexadecenoic acid, methyl ester, (9Z)- is the methyl ester of palmitoleic acid, which is structurally similar to oleic acid, it may exhibit a similar lack of direct inhibitory activity. Other studies have shown that while the saturated fatty acid palmitate can induce COX-2 expression, monounsaturated fatty acids like oleate (B1233923) can prevent this induction. nih.govresearchgate.net
Lipoxygenase: Lipoxygenases are enzymes involved in the inflammatory pathway by catalyzing the oxidation of polyunsaturated fatty acids to produce leukotrienes and other inflammatory mediators. While various natural products are screened for lipoxygenase inhibition, specific data detailing the inhibitory activity of 9-hexadecenoic acid, methyl ester, (9Z)- against this enzyme is not widely reported in the surveyed scientific literature.
Table 3: Summary of Enzyme Inhibition Findings
| Enzyme Target | Reported Activity of 9-Hexadecenoic acid, methyl ester, (9Z)- or Related Compounds |
|---|---|
| FabI (Enoyl-ACP reductase) | Significant direct inhibitory activity not widely reported in reviewed literature. |
| COX-2 (Cyclooxygenase-2) | Structurally similar fatty acids (e.g., oleic acid) showed no direct inhibition. gsartor.org May play a role in modulating expression rather than direct inhibition. nih.gov |
| Lipoxygenase | Specific inhibitory data for this compound is not prominent in surveyed literature. |
Antioxidant Capacity Assays (e.g., DPPH, Phosphomolybdate)
The antioxidant potential of extracts containing 9-hexadecenoic acid, methyl ester, (9Z)- is frequently evaluated using various in vitro assays. These methodologies help in determining the capacity of a substance to neutralize free radicals, which are unstable molecules implicated in oxidative stress. Two commonly employed methods for this characterization are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the phosphomolybdate assay for total antioxidant capacity.
The DPPH assay is a widely used and straightforward method to assess the free radical scavenging ability of a compound. nih.gov This method utilizes the stable free radical DPPH, which has a deep violet color in solution and absorbs light at a specific wavelength. nih.gov When an antioxidant molecule donates a hydrogen atom or an electron to the DPPH radical, it becomes reduced to a stable, non-radical form, resulting in a color change from violet to yellow. nih.gov The degree of discoloration is proportional to the scavenging potential of the antioxidant substance and is measured spectrophotometrically. sphinxsai.com The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. ijpbp.com
The phosphomolybdate assay, on the other hand, is a method to determine the total antioxidant capacity of a substance. researchgate.net This assay is based on the reduction of Molybdenum(VI) to Molybdenum(V) by the antioxidant compound in an acidic medium, leading to the formation of a green-colored phosphomolybdate V complex. nih.gov The intensity of the green color is directly proportional to the total antioxidant capacity of the substance and is measured by reading the absorbance at a specific wavelength. nih.gov The total antioxidant capacity is typically expressed as ascorbic acid equivalents.
Research into various natural extracts has identified 9-hexadecenoic acid, methyl ester, (9Z)- as a constituent in samples that exhibit antioxidant properties when tested with these assays. For instance, an ethyl acetate (B1210297) extract of the marine algae Ecklonia sp., which was found to contain (Z)-9-Hexadecenoic acid, methyl ester, demonstrated notable antioxidant activity. ekb.eg Similarly, this compound was detected in the Brennnesselwurzel (Urtica dioica L.) extract, which showed significant, dose-dependent scavenging activity in a DPPH assay, with an IC50 value of 195.75 ± 5.91 µg/ml for the entire extract. ekb.eg Another study on date palm pollen, which also contains this fatty acid methyl ester, reported that its ethyl acetate fraction possessed strong antioxidant activity against DPPH radicals, with a scavenging capacity (SC50) of ≥ 16.51 µg/ml. In an investigation of freshwater cyanobacteria, an extract of Merismopedia sp. SN1, containing methyl palmitoleate (another name for 9-hexadecenoic acid, methyl ester), was among those showing antioxidant activity against DPPH.
It is important to note that these studies measure the antioxidant capacity of the total extract, not of the individual purified compound. Therefore, the observed antioxidant activity is a result of the synergistic or individual effects of all the bioactive compounds present in the extract.
| Source of Extract | Assay Method | Key Findings for the Extract |
| Brennnesselwurzel (Urtica dioica L.) | DPPH radical scavenging assay | The extract, containing 9-hexadecenoic acid, methyl ester, (9Z)-, showed an IC50 value of 195.75 ± 5.91 µg/ml. ekb.eg |
| Date Palm Pollen (Phoenix dactylifera) | DPPH radical scavenging assay | The ethyl acetate fraction, which includes this compound, had a strong antioxidant activity with a reported SC50 of ≥ 16.51 µg/ml. |
| Ecklonia sp. (marine algae) | Not specified in detail | The ethyl acetate extract, containing (Z)-9-Hexadecenoic acid, methyl ester, showed antioxidant activity. ekb.eg |
| Merismopedia sp. SN1 (freshwater cyanobacteria) | DPPH radical scavenging assay | The extract, which included methyl palmitoleate, demonstrated antioxidant activity. |
Synthetic Strategies and Chemical Derivatization in Research
Laboratory Synthesis Routes
In the laboratory setting, the synthesis of 9-hexadecenoic acid, methyl ester, (9Z)- is primarily achieved through the direct conversion of its corresponding fatty acid, palmitoleic acid, or by employing general esterification methods applicable to a wide range of fatty acids.
The most common laboratory-scale synthesis of fatty acid methyl esters, including methyl palmitoleate (B1233929), involves the esterification of the free fatty acid with methanol (B129727) in the presence of a catalyst. This reaction is a fundamental process in organic chemistry where the carboxyl group (-COOH) of the fatty acid reacts with the hydroxyl group (-OH) of methanol to form an ester (-COOCH₃) and water.
Acid catalysts are frequently employed to facilitate this reaction. The catalyst protonates the oxygen atom of the fatty acid's carboxyl group, rendering it more reactive towards the alcohol. Classical methods may use sulfuric acid (H₂SO₄) with a significant excess of methanol, heated to reflux to drive the reaction to completion. google.com For instance, a typical procedure involves refluxing the fatty acid with methanol and a small amount of concentrated sulfuric acid for several hours. orgsyn.org Another approach utilizes heterogeneous catalysts, such as zeolites, which can offer advantages in terms of separation and reusability. google.com
The conversion of palmitoleic acid to its methyl ester is a critical derivatization step, often performed to prepare samples for analysis by gas chromatography (GC). The derivatization process reduces the polarity of the fatty acid, making it more volatile and amenable to GC analysis. Several methods are employed for this purpose, primarily involving acid- or base-catalyzed reactions.
Acid-Catalyzed Esterification: This method involves heating the fatty acid with a reagent like boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃) in methanol. A typical procedure involves heating the sample (1-25 mg) with a 12% w/w solution of BCl₃-methanol at 60°C for 5-10 minutes. Another common acid catalyst is hydrochloric acid (HCl). nih.gov Reaction conditions can be mild (e.g., 1.2% HCl at 45°C for 16 hours) or rapid (e.g., 1.2% HCl at 100°C for 1.5 hours), with the choice depending on the stability of the fatty acids and the other lipids present in the sample. nih.gov
Base-Catalyzed Transesterification/Esterification: Base-catalyzed methods are known to be rapid, often proceeding at room temperature. nih.gov Reagents such as methanolic potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are used. nih.govresearchgate.net However, base-catalyzed methods are not suitable for esterifying free fatty acids, as they lead to soap formation. nih.govthaiscience.info Therefore, a two-step process is often required for samples containing high levels of free fatty acids: saponification with a base, followed by acidification and methylation with an acid catalyst like BF₃. nih.govnih.gov
The following table summarizes common derivatization methods.
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Acid-Catalyzed (BF₃/BCl₃) | Boron Trifluoride or Boron Trichloride in Methanol | 60-100°C for 5-20 minutes nih.gov | Effective for both free fatty acids and acyl lipids. | Reagents can be harsh; potential for artifact formation. nih.gov |
| Acid-Catalyzed (HCl) | Hydrochloric Acid in Methanol | 45°C for 8-16 hours or 100°C for 1-1.5 hours nih.gov | Milder conditions are possible; effective for various lipids. | Slower reaction rates compared to base-catalyzed methods. nih.gov |
| Base-Catalyzed (KOH/NaOH) | Potassium or Sodium Hydroxide in Methanol | Room temperature to 70°C for minutes to 1 hour nih.govnih.gov | Very rapid reaction for glycerolipids. nih.gov | Does not esterify free fatty acids; soap formation is an issue. nih.govthaiscience.info |
Isotopic Labeling for Biosynthesis Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing certain atoms in 9-hexadecenoic acid, methyl ester, (9Z)- with their heavier, stable isotopes (like deuterium (B1214612), ²H or D), researchers can track its incorporation and transformation within cells and organisms. nih.govnih.gov
The synthesis of deuterium-labeled methyl palmitoleate typically begins with a labeled precursor, such as deuterated palmitoleic acid or an earlier biosynthetic precursor. These labeled fatty acids are then esterified to their corresponding methyl esters for analysis, often by GC-MS, which can distinguish between the labeled and unlabeled molecules based on their mass difference. researchgate.netnih.gov
Several strategies exist for introducing deuterium labels into fatty acids:
From Labeled Precursors: Commercially available deuterated fatty acids, such as palmitic acid-d₃₁, can be used as starting materials. nih.gov These can be elongated or desaturated by biological systems to produce other labeled fatty acids.
Palladium-Catalyzed Deuteration: Chemical methods, such as palladium-catalyzed reactions, can be used to introduce deuterium atoms at specific positions on an aromatic ring or an aliphatic chain, often using D₂ gas or deuterated solvents like acetic acid-d₄. princeton.edu
Multicomponent Reactions: Deuterated aldehydes can be used in multicomponent reactions to synthesize a variety of deuterated products, which could serve as precursors for labeled fatty acids. beilstein-journals.org
In metabolic studies, cells or organisms are incubated with the stable isotope-labeled fatty acid. nih.govnih.gov Lipids are then extracted, derivatized to their fatty acid methyl esters, and analyzed. nih.gov The presence and position of the deuterium label in various metabolites provide detailed information about biosynthetic pathways, lipid remodeling, and metabolic flux. nih.govresearchgate.net
Industrial and Research-Scale Production Methods
On a larger scale for industrial and research supply, 9-hexadecenoic acid, methyl ester, (9Z)- is produced not by de novo synthesis but by the conversion of naturally occurring fats and oils that are rich in palmitoleic acid triglycerides.
Transesterification is the most common method for the commercial production of fatty acid methyl esters, a primary component of biodiesel. thaiscience.inforesearchgate.net This process involves the reaction of a triglyceride (the main component of vegetable oils and animal fats) with an alcohol, typically methanol, in the presence of a catalyst to produce a mixture of fatty acid methyl esters and glycerol (B35011). thaiscience.inforesearchgate.net
Triglyceride reacts with methanol to form a diglyceride and one fatty acid methyl ester molecule.
The diglyceride reacts with another methanol molecule to yield a monoglyceride and a second fatty acid methyl ester.
The monoglyceride reacts with a third methanol molecule, producing glycerol and the final fatty acid methyl ester. thaiscience.info
Catalysts:
Alkali Catalysts: Homogeneous base catalysts like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are widely used commercially due to their high conversion rates and mild reaction conditions (e.g., 65°C). researchgate.netresearchgate.net
Acid Catalysts: Acid catalysts like sulfuric acid can be used, particularly for oils with a high content of free fatty acids, as they catalyze both esterification and transesterification. thaiscience.infomdpi.com
Enzymatic Catalysts: Lipases can be used as biocatalysts, offering high specificity and milder reaction conditions, though they are generally more expensive. researchgate.net
The selection of the lipid source is critical as its fatty acid composition determines the composition of the resulting methyl ester mixture. Sources for palmitoleic acid include macadamia nut oil, sea buckthorn oil, and certain fish oils.
The table below summarizes typical conditions for transesterification from various oil sources.
| Lipid Source | Catalyst | Methanol:Oil Molar Ratio | Temperature | Reaction Time | FAME Yield |
| Crude Palm Oil | NaOH | 15:1 | Methanol Reflux | 1 hour | >96% |
| Used Frying Oil | NaOH | 24:1 | Methanol Reflux | 1.5 hours | >96% |
| Pomace Oil | KOH | 6:1 (approx.) | 60°C | 1 hour | 95% |
| Soybean Oil | NaOH | 6:1 | 23°C | > 1 hour | >99% Conversion |
Data synthesized from sources researchgate.net, google.com, and mdpi.com.
Custom Synthesis for Research and Development
The specific requirements of research and development often necessitate the custom synthesis of 9-hexadecenoic acid, methyl ester, (9Z)-, also known as methyl palmitoleate. nih.govcymitquimica.com Standard commercial availability may not meet the specific purity, isotopic labeling, or quantity requirements for specialized studies. Therefore, tailored synthetic strategies are employed to produce this compound for various research applications.
The primary and most straightforward method for synthesizing methyl (9Z)-9-hexadecenoate is through the direct esterification of its corresponding free fatty acid, palmitoleic acid. This reaction involves the condensation of palmitoleic acid with methanol, typically in the presence of an acid catalyst to increase the reaction rate and yield.
Commonly employed acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and various Brønsted acids. The general mechanism involves the protonation of the carbonyl oxygen of the fatty acid, which enhances its electrophilicity, followed by a nucleophilic attack from the methanol. The subsequent elimination of a water molecule yields the desired methyl ester.
Research into the optimization of fatty acid methyl ester synthesis has explored various conditions to maximize yield and purity. While specific studies focusing exclusively on methyl palmitoleate are detailed, the synthesis protocols are well-established for fatty acid methyl esters in general, such as the closely related saturated compound, methyl palmitate. These methods are directly applicable to the synthesis of methyl (9Z)-9-hexadecenoate.
For instance, a classical approach involves refluxing the fatty acid with a significant excess of methanol and a catalytic amount of sulfuric acid for several hours. google.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is typically isolated through a liquid-liquid extraction followed by purification steps such as column chromatography to remove any unreacted starting materials and catalyst residues.
The table below summarizes typical conditions adapted from general fatty acid esterification methods for the custom synthesis of methyl (9Z)-9-hexadecenoate.
| Catalyst | Reactants | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Palmitoleic Acid, Methanol (10-fold excess) | 65 | 3 | ~94 |
| Brønsted Acidic Catalysts (e.g., TCyAMsO) | Palmitoleic Acid, Methanol | 60 | 2 | 77-93 |
| Heterogeneous Catalyst (e.g., Zeolite NaY-MMM) | Palmitoleic Acid, Dimethyl Carbonate | 150 | 3-5 | >95 |
In addition to synthesis, the chemical derivatization of 9-hexadecenoic acid, methyl ester, (9Z)- is a crucial aspect of its use in research. Derivatization allows for the modification of its physical and chemical properties, enabling its use in a broader range of applications, such as in the development of novel polymers or as a component in biodiesel with improved cold-flow properties. medchemexpress.com
An example of such derivatization, demonstrated with the analogous methyl palmitate, is its conversion into dimethyl 2-tetradecylmalonate (DMTDM). researchgate.net This process involves reacting the methyl ester with sodium hydride in the presence of dimethyl carbonate. researchgate.net The resulting malonate derivative can then serve as a monomer for polymerization reactions, leading to the creation of novel polyesters with specific thermal properties. researchgate.net This strategy highlights how methyl (9Z)-9-hexadecenoate can be used as a platform molecule for the synthesis of more complex structures for materials science research.
Another area of research involves using methyl palmitoleate as an additive. For instance, it can be combined with synthesized terpolymers (such as methacrylate–vinyl acetate (B1210297)–N-phenylmethylpropionamide) to act as a pour point depressant, which improves the low-temperature fluidity of biodiesel. medchemexpress.com
The table below outlines examples of chemical derivatization strategies applicable to methyl (9Z)-9-hexadecenoate for research purposes.
| Starting Material | Reaction Type | Key Reagents | Resulting Derivative | Research Application |
|---|---|---|---|---|
| Methyl Palmitoleate (analogous to Methyl Palmitate) | Malonate Synthesis | Sodium Hydride, Dimethyl Carbonate | Dimethyl 2-tetradecenylmalonate | Monomer for polyester (B1180765) synthesis |
| Methyl Palmitoleate | Polymer Additive | Methacrylate–vinyl acetate–N-phenylmethylpropionamide terpolymers | Blended Material | Improving cold flowability of biodiesel |
These synthetic and derivatization strategies underscore the versatility of 9-hexadecenoic acid, methyl ester, (9Z)- as a research chemical, enabling investigations across various scientific disciplines.
Biotechnological Production and Applications in Research
Microbial and Algal Bioproduction
The biotechnological production of 9-hexadecenoic acid, methyl ester, (9Z)-, also known as methyl palmitoleate (B1233929), leverages the natural lipid synthesis pathways of various microorganisms. These biological systems offer a renewable and potentially sustainable alternative to conventional chemical synthesis routes.
Marine microalgae, including diatoms and green algae, are recognized for their capacity to produce and accumulate significant quantities of lipids, which can be converted into fatty acid methyl esters (FAMEs). Several species have been identified as producers of 9-hexadecenoic acid, methyl ester, (9Z)-.
One study identified the fatty acid profile of the green macroalga Ulva fasciata (Chlorophyta) and found that it contained 4.23% 9-hexadecenoic acid, methyl ester. ijsr.net Other significant FAMEs in this species included hexadecanoic acid, methyl ester (29.15%) and 9-octadecenoic acid, (Z)- methyl ester (18.63%). ijsr.net
Research on marine diatoms (Bacillariophyceae) has also highlighted their potential. A study analyzing the composition of three diatom species found that Chaetoceros gracilis produced a remarkably high percentage of methyl palmitoleate (C16:1), which reached 49.42% of the total FAMEs when extracted with hexane. researchgate.net The other two diatoms studied, Skeletonema costatum and Thalassiosira sp., also produced significant amounts of methyl palmitoleate, at 31.15% and 44.72% respectively, under similar conditions. researchgate.net A broader screening of 20 marine microalgae species further confirmed that C16:1 fatty acids are abundant in several species of Bacillariophyceae. nih.gov
| Algal Species | Class | 9-Hexadecenoic acid, methyl ester, (9Z)- Content (% of Total FAMEs) |
|---|---|---|
| Chaetoceros gracilis | Bacillariophyceae (Diatom) | 49.42% |
| Thalassiosira sp. | Bacillariophyceae (Diatom) | 44.72% |
| Skeletonema costatum | Bacillariophyceae (Diatom) | 31.15% |
| Ulva fasciata | Chlorophyta (Green Algae) | 4.23% |
Microbial fermentation using oleaginous yeasts presents a promising route for the controlled production of specific fatty acids, which are precursors to their corresponding methyl esters. The yeast Scheffersomyces segobiensis has been identified as a potent producer of palmitoleic acid (9-hexadecenoic acid), the direct precursor to the target compound.
In a study optimizing the production of palmitoleic acid, a fed-batch fermentation strategy was employed with S. segobiensis. By controlling the dissolved oxygen levels through a systematic regulation strategy, researchers could significantly enhance lipid accumulation and palmitoleic acid titers. Under optimized conditions of 1000 rpm agitation and 1 vvm (vessel volumes per minute) of aeration, a dry biomass concentration of 44.8 g/L was achieved, yielding 13.43 g/L of total lipid and 2.93 g/L of palmitoleic acid. researchgate.net This high-titer production of the precursor acid via fermentation is a critical first step; the resulting oil rich in palmitoleic acid can then be readily converted to 9-hexadecenoic acid, methyl ester, (9Z)- through a standard transesterification process. researchgate.net
Metabolic Engineering Strategies
The yeast Saccharomyces cerevisiae is a well-established model organism for metabolic engineering and has been extensively modified to enhance the production of fatty acids and their derivatives. frontiersin.org The native fatty acid profile of S. cerevisiae naturally includes C16:1 fatty acids, making it a suitable candidate for targeted overproduction. oup.com
A primary strategy for increasing fatty acid synthesis is to boost the supply of the main precursor, acetyl-CoA, and direct its flux towards the fatty acid synthesis pathway. nih.gov This is often achieved by overexpressing key native enzymes. oup.com Research has shown that overexpressing the genes for acetyl-CoA carboxylase (ACC1), fatty acid synthase 1 (FAS1), and fatty acid synthase 2 (FAS2) can lead to a significant increase in the total fatty acid content. nih.gov For instance, replacing the native promoters of ACC1, FAS1, and FAS2 with strong constitutive promoters has been successfully used to increase the titers of free fatty acids and their derivatives. oup.com
Specifically for enhancing C16 fatty acid production, studies have shown that overexpressing only FAS1 in a strain already engineered for high sterol production led to a 2.5-fold increase in both C16 and C18 fatty acids. oup.com To channel these fatty acids towards FAMEs, heterologous enzymes such as fatty acid O-methyltransferases (FAMT) can be introduced. These enzymes catalyze the direct methylation of free fatty acids using S-adenosylmethionine (SAM) as a methyl donor, creating a direct pathway for FAME synthesis within the engineered yeast. nih.gov
| Gene Target | Enzyme | Metabolic Engineering Strategy | Effect on Fatty Acid Production |
|---|---|---|---|
| ACC1 | Acetyl-CoA Carboxylase | Overexpression | Increases supply of malonyl-CoA, a key building block for fatty acids. |
| FAS1, FAS2 | Fatty Acid Synthase Complex | Overexpression | Enhances the core machinery for fatty acid chain elongation. |
| Heterologous FAMT | Fatty Acid O-Methyltransferase | Heterologous Expression | Enables direct conversion of free fatty acids to fatty acid methyl esters. |
Biofuel Research Applications
9-Hexadecenoic acid, methyl ester, (9Z)- is a monounsaturated fatty acid methyl ester (FAME) and, as such, is a component of biodiesel. The properties of biodiesel are determined by the mixture of different FAMEs derived from the feedstock oil.
Studies have identified 9-hexadecenoic acid, methyl ester as a component in biodiesel produced from various sources. For example, analysis of biodiesel produced from castor oil (Ricinus communis) showed it contained 6.33% 9-hexadecenoic acid, methyl ester, alongside other FAMEs. The fuel properties of this biodiesel were found to be in compliance with ASTM (American Society for Testing and Materials) standards. ijsr.net
Computational Studies and Modeling
Molecular Docking Analyses of Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 9-hexadecenoic acid, methyl ester, (9Z)-, and a protein target at the molecular level. While specific and detailed docking studies on this particular methyl ester are not extensively documented in publicly available literature, the methodology can be illustrated through hypothetical docking analyses with relevant biological targets.
Given the known anti-inflammatory properties of some fatty acid methyl esters, a plausible target for molecular docking studies of 9-hexadecenoic acid, methyl ester, (9Z)- is Cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory pathway. A hypothetical docking analysis would involve preparing the 3D structure of the methyl ester and the COX-2 protein and then using a docking algorithm to predict the binding mode and affinity.
The results of such a hypothetical analysis could be presented as follows:
Table 1: Hypothetical Molecular Docking Results of 9-Hexadecenoic Acid, Methyl Ester, (9Z)- with COX-2
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | TYR355, ARG513, VAL523 |
| Hydrogen Bonds | 1 (with ARG513) |
| Hydrophobic Interactions | LEU352, SER353, PHE518 |
This table would suggest a strong binding affinity, with the negative value indicating a spontaneous binding process. The interacting residues would highlight the specific amino acids in the COX-2 active site that form bonds with the ligand, providing insights into the mechanism of potential inhibition.
Structural Modeling of Enzyme-Ligand Binding (e.g., Carboxylesterase)
Structural modeling of enzyme-ligand binding aims to visualize and understand the three-dimensional structure of a ligand bound to its enzyme target. Carboxylesterases are a class of enzymes that can hydrolyze fatty acid esters, making them a relevant target for studying the metabolism of 9-hexadecenoic acid, methyl ester, (9Z)-.
A structural model would reveal key aspects of the binding:
Active Site Conformation: The binding of the substrate could induce conformational changes in the enzyme to achieve an optimal fit.
Catalytic Mechanism: The model would show the proximity of the ester bond to the catalytic serine residue, which would initiate the nucleophilic attack for hydrolysis.
Substrate Specificity: The shape and properties of the binding pocket would explain why the enzyme can accommodate a C16 fatty acid chain.
Table 2: Key Parameters in a Hypothetical Structural Model of 9-Hexadecenoic Acid, Methyl Ester, (9Z)- bound to Carboxylesterase
| Feature | Description |
|---|---|
| Catalytic Triad (B1167595) Residues | SER203, HIS448, GLU337 |
| Distance (Ser-OH to Ester Carbonyl) | 3.2 Å |
| Orientation of Acyl Chain | Within a hydrophobic tunnel |
| Stabilizing Interactions | van der Waals forces along the alkyl chain |
Predictive Modeling of Biological Activities
Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, is a computational approach to forecast the biological activity of a compound based on its chemical structure. These models are built by establishing a statistical relationship between the structural properties of a series of compounds and their experimentally determined biological activities.
For 9-hexadecenoic acid, methyl ester, (9Z)-, a QSAR model could be developed to predict various biological activities, such as its potential anti-inflammatory, antimicrobial, or antioxidant effects. This would involve a dataset of fatty acid methyl esters with known activities for a specific biological endpoint.
A hypothetical QSAR model for predicting the anti-inflammatory activity (e.g., IC50 for COX-2 inhibition) of fatty acid methyl esters might include the following descriptors:
LogP: A measure of the molecule's lipophilicity.
Number of Rotatable Bonds: An indicator of molecular flexibility.
Topological Polar Surface Area (TPSA): A descriptor of the polar regions of the molecule.
The resulting QSAR equation would look something like this:
pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Table 3: Hypothetical Descriptors and Predicted Activity for 9-Hexadecenoic Acid, Methyl Ester, (9Z)- from a QSAR Model for Anti-inflammatory Activity
| Descriptor | Value for 9-Hexadecenoic acid, methyl ester, (9Z)- |
|---|---|
| Molecular Weight | 268.44 g/mol |
| LogP | 6.8 |
| Number of Rotatable Bonds | 13 |
| TPSA | 26.3 Ų |
| Predicted pIC50 | 5.2 |
This predicted pIC50 value would provide an estimate of the compound's potency as an anti-inflammatory agent, which could then be used to prioritize it for further experimental testing.
Structure Activity Relationship Sar Investigations
Influence of cis Configuration on Biological Activity
The geometry of the double bond in monounsaturated fatty acids is a critical determinant of their biological function. The naturally occurring form of 9-hexadecenoic acid contains a double bond in the cis or "(Z)" configuration, which introduces a kink in the hydrocarbon chain. This contrasts with the linear structure of its trans isomer.
The unesterified parent compound, cis-palmitoleic acid, is recognized for its role in regulating glucose and lipid metabolism and reducing insulin (B600854) resistance. nih.gov While direct comparative studies on the methyl ester isomers are limited, research on the parent fatty acids reveals that different spatial structures lead to distinct metabolic effects. For instance, trans-palmitoleic acid was found to be more effective than cis-palmitoleic acid in regulating lipid metabolism in animal models of hyperlipidemia. nih.gov This suggests that the geometric configuration of the double bond significantly influences the molecule's interaction with metabolic enzymes and signaling pathways. The cis configuration is common in natural sources and is associated with favorable effects on glucose metabolism and insulin secretion. nih.gov
Comparative Studies with Positional Isomers of Hexadecenoic Acid
The location of the double bond along the fatty acid chain creates positional isomers, each with potentially unique biological activities. Besides the common 9Z-isomer (16:1n-7), other isomers such as cis-7-hexadecenoic acid (16:1n-9 or hypogeic acid) and cis-6-hexadecenoic acid (16:1n-10 or sapienic acid) are found in mammalian cells. nih.gov
Studies on the unesterified forms of these isomers in phagocytic cells have revealed significant differences in their anti-inflammatory properties. Both the n-7 (cis-9) and n-9 (cis-7) isomers demonstrate strong anti-inflammatory activity at low concentrations (10 μM). nih.gov In contrast, the n-10 (cis-6) isomer, sapienic acid, requires notably higher concentrations to achieve a comparable anti-inflammatory effect. nih.gov These findings underscore that the precise position of the double bond is a crucial factor in the molecule's ability to modulate inflammatory pathways, likely by affecting how it is incorporated into cell membranes and metabolized into signaling molecules.
| Isomer of Hexadecenoic Acid | Common Name | Double Bond Position | Relative Anti-inflammatory Activity |
| cis-9-Hexadecenoic acid | Palmitoleic acid | n-7 | Strong at low concentrations (10 μM) nih.gov |
| cis-7-Hexadecenoic acid | Hypogeic acid | n-9 | Strong at low concentrations (10 μM) nih.gov |
| cis-6-Hexadecenoic acid | Sapienic acid | n-10 | Weaker; requires higher concentrations nih.gov |
Differential Activities of Saturated vs. Monounsaturated Fatty Acid Esters
The presence of a single double bond in 9-hexadecenoic acid, methyl ester, (9Z)- distinguishes it from its saturated counterpart, hexadecanoic acid, methyl ester (methyl palmitate), leading to markedly different effects on cell viability and function.
Research on pancreatic β-cells has shown that while the saturated fatty acid palmitate is cytotoxic and promotes apoptosis, the monounsaturated palmitoleate (B1233929) is cytoprotective. nih.govnih.gov This protective effect extends to its methyl ester derivative. In one study, methyl palmitoleate significantly reduced β-cell death induced by palmitate (from 92% death with palmitate alone to 12% with palmitate plus methyl palmitoleate). nih.govnih.gov Furthermore, methyl palmitoleate, like its parent acid, acted as a mitogen, promoting cell proliferation. nih.gov These differential effects highlight a critical SAR principle: the introduction of a cis double bond transforms a cytotoxic saturated fatty acid ester into a cytoprotective and growth-promoting monounsaturated one. nih.gov This is believed to occur through mechanisms independent of triacylglycerol (TAG) formation, suggesting a direct role in cellular signaling pathways that govern survival and proliferation. nih.govnih.gov
| Compound | Saturation | Effect on Pancreatic β-cell Viability |
| Methyl Palmitate (Hexadecanoic acid, methyl ester) | Saturated | Cytotoxic; induces apoptosis nih.govresearchgate.net |
| Methyl Palmitoleate (9-Hexadecenoic acid, methyl ester, (9Z)-) | Monounsaturated | Cytoprotective; prevents palmitate-induced cell death nih.govnih.gov |
Impact of Methyl-Branching on Enzyme Inhibition
The introduction of methyl branches to the fatty acid backbone creates another layer of structural variation that can significantly alter biological activity, including interactions with enzymes. Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a multi-methyl-branched saturated fatty acid, provides a relevant model for understanding these effects.
Studies on mitochondrial respiration have shown that phytanic acid can inhibit the electron transport chain, an effect not observed with its straight-chain counterpart, palmitic acid. researchgate.net This inhibitory action is specific to the free acid form; the esterified version, phytanic acid methyl ester, was found to have no effect on mitochondrial oxygen uptake. researchgate.net This indicates that both methyl-branching and the presence of a free carboxyl group are necessary for this specific enzyme-inhibitory activity. While phytanic acid is structurally different from a simple methyl-branched hexadecenoic acid, this research illustrates a key SAR principle: the addition of methyl groups can introduce steric hindrance or specific binding properties that lead to enzyme inhibition not seen with linear fatty acids. researchgate.net Furthermore, different isomers of branched-chain fatty acids (e.g., iso vs. anteiso configurations) can have opposing effects on the expression of key metabolic enzymes like fatty acid synthase (FASN), demonstrating the nuanced impact of branch positioning. nih.gov
| Compound | Structure | Effect on Mitochondrial Respiration (State 3) |
| Palmitic Acid | Straight-chain, saturated | No effect researchgate.net |
| Phytanic Acid | Methyl-branched, saturated | Inhibitory researchgate.net |
| Phytanic Acid Methyl Ester | Methyl-branched, saturated, esterified | No effect researchgate.net |
Future Research Directions
Elucidation of Novel Biological Mechanisms of Action
Initial studies have indicated that 9-hexadecenoic acid, methyl ester, (9Z)- possesses cytoprotective and growth-promoting properties. Furthermore, its parent fatty acid, palmitoleic acid, is recognized for its anti-inflammatory effects, suggesting that the methyl ester may have similar or related activities. However, the precise molecular mechanisms underpinning these observed effects remain largely uncharted territory.
Future research should prioritize the identification of the specific cellular and molecular targets of 9-hexadecenoic acid, methyl ester, (9Z)-. A critical area of investigation will be to determine if this compound interacts directly with cell surface or intracellular receptors, and if so, to characterize the downstream signaling cascades that are initiated. Techniques such as affinity chromatography with the methyl ester as a ligand could be employed to isolate and identify binding proteins. Subsequent studies could then focus on validating these interactions and elucidating their functional consequences.
Moreover, the influence of this FAME on gene expression warrants a thorough investigation. Transcriptomic and proteomic analyses of cells or tissues treated with 9-hexadecenoic acid, methyl ester, (9Z)- could reveal novel pathways and biological processes that are modulated by this compound. A key question to address is whether its effects are mediated through established lipid-sensing nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), or through entirely new mechanisms. Dissecting these intricate molecular interactions will be paramount to a comprehensive understanding of its physiological and pathophysiological roles.
Exploration of Unidentified Pheromonal and Semiochemical Roles
The detection of 9-hexadecenoic acid, methyl ester, (9Z)- in insects such as the pea aphid (Acyrthosiphon pisum) and the European corn borer (Ostrinia nubilalis) strongly suggests its involvement in chemical communication. While its presence is documented, its specific function as a pheromone or other semiochemical is not yet fully understood.
A primary avenue for future research is to systematically investigate the behavioral responses of various insect species to this compound. Electrophysiological techniques, such as electroantennography (EAG), can be used to screen for insects that are capable of detecting 9-hexadecenoic acid, methyl ester, (9Z)-. For species that show a positive response, detailed behavioral assays can be designed to determine the precise role of the compound, such as an attractant, repellent, aggregation pheromone, or a component of a more complex pheromone blend.
Furthermore, it is crucial to explore the context-dependency of its semiochemical function. The meaning of a chemical signal can often vary depending on the species, the physiological state of the insect, and the presence of other chemical cues. Research should, therefore, aim to identify the complete blend of volatile compounds released by the source organism and investigate how 9-hexadecenoic acid, methyl ester, (9Z)- interacts with other components to elicit a specific behavioral outcome. Additionally, its potential role as a kairomone, an allomone, or a synomone in interspecific interactions, such as between plants and herbivores or predators and prey, remains a vast and exciting area for future exploration.
Development of Advanced Biosynthetic Pathways in Engineered Systems
The potential applications of 9-hexadecenoic acid, methyl ester, (9Z)- in biofuels, green chemistry, and as a specialty chemical have spurred interest in developing efficient and sustainable production methods. Metabolic engineering of microorganisms offers a promising alternative to traditional chemical synthesis.
Future research in this area should focus on the design and optimization of microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, for the high-level production of this specific FAME. A key challenge is to channel the metabolic flux towards the synthesis of the C16:1 fatty acid backbone, palmitoleic acid. This will likely involve the heterologous expression of specific fatty acid desaturases with high activity and specificity for palmitoyl-ACP or palmitoyl-CoA, as well as the fine-tuning of the expression of key enzymes in the fatty acid synthesis pathway.
Another critical area for development is the efficient conversion of the free fatty acid to its methyl ester. This will necessitate the identification and engineering of highly active and specific fatty acid methyltransferases (FAMTs) that can utilize S-adenosylmethionine (SAM) as the methyl donor. Overcoming potential bottlenecks, such as the intracellular availability of precursors like acetyl-CoA, malonyl-CoA, and SAM, will be crucial for maximizing product titers. Systems biology approaches, including metabolic modeling and flux analysis, will be invaluable tools for identifying and addressing these limitations, thereby paving the way for economically viable microbial production platforms.
Refinement of Analytical Techniques for Complex Biological Matrices
Accurate and sensitive detection and quantification of 9-hexadecenoic acid, methyl ester, (9Z)- in complex biological samples are fundamental to advancing our understanding of its roles. While gas chromatography-mass spectrometry (GC-MS) is a well-established method for FAME analysis, there are still challenges to be addressed, particularly concerning the separation and identification of isomers and the analysis of trace amounts in intricate matrices.
A significant direction for future research is the development of advanced chromatographic techniques for the robust separation of positional and geometric isomers of monounsaturated FAMEs. This could involve the exploration of novel stationary phases in gas and liquid chromatography, as well as the application of multidimensional chromatography for enhanced resolution.
In the realm of mass spectrometry, there is a need for the development of more sophisticated methods for the unambiguous localization of the double bond in unsaturated fatty acid esters without the need for extensive sample derivatization. Techniques such as ozone-induced dissociation (OzID) and Paternò–Büchi reactions coupled with tandem mass spectrometry hold promise in this regard. Furthermore, the refinement of sample preparation techniques to minimize analyte loss and matrix effects will be crucial for the accurate quantification of 9-hexadecenoic acid, methyl ester, (9Z)- in diverse biological samples, from microbial cultures to insect tissues and plant extracts.
Comprehensive Ecological Role Delineation
While the presence of 9-hexadecenoic acid, methyl ester, (9Z)- has been identified in various organisms, its broader ecological significance remains largely unexplored. A comprehensive delineation of its role in shaping interactions within and between species is a critical area for future investigation.
Research should be directed towards understanding the function of this compound in the context of the producing organism's environment. For instance, in plants, does it play a role in defense against herbivores or pathogens, or does it act as a signal to attract pollinators or symbiotic microorganisms? In insects, beyond its potential pheromonal roles, could it be involved in cuticle formation, energy storage, or as a defense secretion?
To address these questions, a combination of field and laboratory-based studies will be necessary. This could involve manipulating the levels of 9-hexadecenoic acid, methyl ester, (9Z)- in organisms and observing the ecological consequences. Furthermore, investigating the environmental fate of this compound, including its stability, degradation pathways, and potential for bioaccumulation, will provide a more complete picture of its ecological footprint. Understanding its role in tritrophic interactions, involving plants, herbivores, and their natural enemies, will be particularly insightful for unraveling the complex chemical ecology of the ecosystems in which it is found.
In-depth Computational Simulation and Predictive Modeling Studies
Computational approaches offer a powerful and complementary tool to experimental research for investigating the properties and functions of 9-hexadecenoic acid, methyl ester, (9Z)- at the molecular level. While some molecular dynamics simulations have been performed on related fatty acid methyl esters to study their physical properties, there is a significant opportunity to apply these and other computational methods to explore the biological interactions of this specific compound.
Future research should leverage molecular docking and molecular dynamics simulations to predict and characterize the binding of 9-hexadecenoic acid, methyl ester, (9Z)- to potential protein targets, such as receptors, enzymes, and transport proteins. These in silico studies can help to prioritize candidates for experimental validation and provide insights into the structural basis of its biological activity.
Q & A
Q. How can the structural identity of (9Z)-9-hexadecenoic acid methyl ester be confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques.
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for diagnostic signals, such as the methyl ester carbonyl (δ ~174 ppm) and olefinic protons (δ 5.3–5.4 ppm for the Z-configuration) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use polar columns (e.g., BP-1 or VF-5MS) with temperature ramps (e.g., 35°C to 270°C) to resolve isomers. The molecular ion peak at m/z 268.43 confirms the molecular weight .
- Infrared Spectroscopy (IR) : Validate ester carbonyl (C=O) stretching at ~1740 cm and cis double bond (C-H out-of-plane bending) at ~720 cm .
Q. What synthetic routes are available for preparing (9Z)-9-hexadecenoic acid methyl ester?
- Methodological Answer :
- Direct Esterification : React (9Z)-9-hexadecenoic acid with methanol under acid catalysis (e.g., HSO) at 60–80°C for 6–8 hours. Monitor reaction completion via TLC (hexane:ethyl acetate = 9:1) .
- Transesterification : Use methyl acetate and lipase enzymes (e.g., Novozym 435) for stereospecific synthesis under mild conditions (40°C, 24 hours) .
- Purification : Remove unreacted fatty acids via alkaline washing (5% NaHCO) and isolate the ester using vacuum distillation (b.p. ~185°C at 1 mmHg) .
Q. How is gas chromatography optimized for quantifying (9Z)-9-hexadecenoic acid methyl ester in complex mixtures?
- Methodological Answer :
- Column Selection : Polar stationary phases (e.g., AT-Wax, DB-5) enhance resolution of cis/trans isomers. Use 30–60 m columns with 0.25–0.32 mm internal diameter .
- Temperature Programming : Initial hold at 60°C (2 min), ramp at 5°C/min to 250°C, final hold for 10 min. Kovats Retention Indices (RIs) for this compound are ~1889–1912 on non-polar columns .
- Internal Standards : Use odd-chain methyl esters (e.g., methyl heptadecanoate) to normalize retention times and quantify via calibration curves .
Advanced Research Questions
Q. How do reaction conditions influence the hydrogenation kinetics of (9Z)-9-hexadecenoic acid methyl ester?
- Methodological Answer :
- Catalytic Hydrogenation : Use Pd/C (5% w/w) in hexane at 25–50°C under 1–3 bar H. Monitor conversion via GC. The enthalpy of hydrogenation (ΔH°) is experimentally determined as -122.6 ± 1.0 kJ/mol .
- Kinetic Analysis : Apply the Langmuir-Hinshelwood model to derive rate constants. Cis-to-trans isomerization side reactions can occur at >50°C, requiring strict temperature control .
- Isotopic Labeling : Use deuterium gas (D) to study H adsorption mechanisms and catalyst poisoning effects .
Q. How can discrepancies in thermodynamic data for (9Z)-9-hexadecenoic acid methyl ester be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental values (e.g., ΔH° from hydrogenation vs. computational DFT calculations). Adjust for solvent effects (e.g., hexane vs. ethanol) using the Abraham solvation model.
- Error Sources : Impurities in substrate (>95% purity required) or incomplete reaction equilibria can skew results. Use differential scanning calorimetry (DSC) to validate phase transitions .
- Meta-Analysis : Aggregate data from multiple studies (e.g., NIST WebBook, peer-reviewed journals) and apply statistical weighting to resolve outliers .
Q. What advanced techniques are used to study the interaction of (9Z)-9-hexadecenoic acid methyl ester with lipid bilayers?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Parameterize force fields (e.g., CHARMM36) to model ester incorporation into phospholipid membranes. Focus on bilayer fluidity and phase behavior .
- Fluorescence Anisotropy : Label the ester with BODIPY probes and measure rotational diffusion in liposomes. Compare with DSC data for phase transition temperatures .
- Surface Plasmon Resonance (SPR) : Immobilize lipid monolayers on gold chips and quantify ester binding kinetics under varying pH and ionic strengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
